molecular formula C6H14N2O4Pt B15143148 Carboplatin-d4

Carboplatin-d4

Cat. No.: B15143148
M. Wt: 377.30 g/mol
InChI Key: DVQHYTBCTGYNNN-VKQZZNDOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboplatin-d4 is a useful research compound. Its molecular formula is C6H14N2O4Pt and its molecular weight is 377.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14N2O4Pt

Molecular Weight

377.30 g/mol

IUPAC Name

azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid

InChI

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;;

InChI Key

DVQHYTBCTGYNNN-VKQZZNDOSA-N

Isomeric SMILES

[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt]

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Carboplatin-d4. It is important to note that this compound, a deuterated analog of Carboplatin, is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Carboplatin in biological samples.[1][2] The substitution of four hydrogen atoms with deuterium atoms does not alter the fundamental pharmacological activity of the molecule. Therefore, the mechanism of action of this compound is considered identical to that of Carboplatin. This guide will focus on the well-established mechanism of Carboplatin.

Introduction to Carboplatin

Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, lung, head and neck, and brain cancers.[3] It was developed as an analog of cisplatin with the aim of reducing the severe nephrotoxicity, ototoxicity, and neurotoxicity associated with the parent compound, while retaining significant antitumor efficacy.[3] The key structural difference between Carboplatin and cisplatin is the replacement of the two chloride ligands with a more stable bidentate cyclobutanedicarboxylate (CBDCA) ligand.[4] This modification results in a different pharmacokinetic profile and a reduced rate of aquation.

Pharmacokinetics and Cellular Uptake

The pharmacokinetic profile of Carboplatin is characterized by a slower hydrolysis rate compared to cisplatin. After intravenous administration, Carboplatin exhibits a biphasic elimination from the plasma.[3][5]

Table 1: Pharmacokinetic Parameters of Carboplatin

ParameterValueReference
Initial half-life (free platinum)~90 minutes[3]
Later phase half-life (free platinum)~6 hours[3]
Distribution half-life1.1 - 2.0 hours[6]
Elimination half-life2.6 - 5.9 hours[6]
Protein binding (initial, 4 hours)~29%[3]
Irreversible protein binding (24 hours)85-89%[3]
Urinary excretion (unchanged, 24 hours)50-70%[3][6][7]

Cellular uptake of Carboplatin is thought to occur through a combination of passive diffusion and active transport mechanisms, although it is generally less efficient than that of cisplatin.[8] Copper transporters, such as CTR1, have been implicated in the uptake of platinum-based drugs.

Mechanism of Action: From Activation to Apoptosis

The cytotoxic effects of Carboplatin are mediated through its interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing programmed cell death (apoptosis). The overall mechanism can be broken down into several key steps:

Intracellular Activation

Carboplatin is administered in an inactive form. Once inside the cell, where the chloride concentration is significantly lower than in the plasma, the CBDCA ligand is slowly hydrolyzed. This aquation process results in the formation of reactive, positively charged platinum species.[3][7]

G cluster_extracellular Extracellular Space (High Cl-) cluster_intracellular Intracellular Space (Low Cl-) Carboplatin_inactive Carboplatin (Inactive) Carboplatin_inactive_in Carboplatin (Inactive) Carboplatin_inactive->Carboplatin_inactive_in Cellular Uptake Activated_Carboplatin Activated Carboplatin [Pt(NH3)2(H2O)2]2+ Carboplatin_inactive_in->Activated_Carboplatin Aquation (Hydrolysis of CBDCA)

Caption: Intracellular activation of Carboplatin.

DNA Binding and Adduct Formation

The activated platinum complexes are electrophilic and readily bind to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases. This binding leads to the formation of various DNA adducts:

  • Intrastrand cross-links: The most common type of adduct, where the platinum atom links two adjacent bases on the same DNA strand, typically two guanines (GG) or a guanine and an adenine (AG).

  • Interstrand cross-links: These link bases on opposite DNA strands.

  • DNA-protein cross-links: The platinum complex can also form cross-links between DNA and cellular proteins.

The formation of these adducts distorts the DNA double helix, which physically obstructs the machinery of DNA replication and transcription.[3]

G Activated_Carboplatin Activated Carboplatin DNA DNA Activated_Carboplatin->DNA Binds to N7 of Guanine/Adenine DNA_Adducts DNA Adducts (Intrastrand, Interstrand) DNA->DNA_Adducts

Caption: Formation of Carboplatin-DNA adducts.

Cellular Response to DNA Damage

The formation of Carboplatin-DNA adducts triggers a cellular DNA damage response (DDR). This involves the activation of several signaling pathways aimed at repairing the damaged DNA. Key proteins involved in this response include ATR (Ataxia Telangiectasia and Rad3-related), CHK1, and p53.

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. Carboplatin-induced apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.

Intrinsic Pathway:

  • Mitochondrial Depolarization: DNA damage signals lead to the destabilization of the mitochondrial membrane.

  • Cytochrome c Release: This depolarization results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cellular dismantling.

Extrinsic Pathway: While the intrinsic pathway is considered the primary route for Carboplatin-induced apoptosis, some studies suggest the involvement of the extrinsic pathway through the upregulation of death receptors.

G DNA_Adducts Carboplatin-DNA Adducts DDR DNA Damage Response (ATR, CHK1) DNA_Adducts->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Mitochondria Mitochondrial Depolarization p53->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Carboplatin-induced DNA damage response and apoptosis.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Carboplatin in human plasma using this compound as an internal standard, based on published methodologies.

Quantification of Carboplatin in Human Plasma by LC-MS/MS

Objective: To determine the concentration of Carboplatin in human plasma samples.

Materials:

  • Human plasma samples

  • Carboplatin standard

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Acetic acid

  • Water (LC-MS grade)

  • Accucore HILIC column (50mm × 2.1mm i.d., 2.6µm) or equivalent

  • Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ACN containing a known concentration of this compound (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and dilute with ACN as needed.[1]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample onto the HILIC column.

      • Use an isocratic mobile phase of ACN:Water:Acetic Acid (90:10:0.1, v/v/v).[1]

      • Set the flow rate to 0.2 mL/min.[1]

    • Mass Spectrometry Detection:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

      • Monitor the precursor-to-product ion transitions for Carboplatin and this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of Carboplatin to this compound against the concentration of the Carboplatin standards.

    • Determine the concentration of Carboplatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation IS This compound (Internal Standard) IS->Precipitation ACN Acetonitrile ACN->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS

References

A Comprehensive Technical Guide to the Physicochemical Properties of Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Carboplatin-d4, a deuterated analog of the widely used antineoplastic agent, Carboplatin. Primarily utilized as an internal standard for quantitative analysis, a thorough understanding of its characteristics is essential for accurate bioanalytical method development and research applications.

Core Physicochemical Properties

This compound is the deuterium-labeled version of Carboplatin, with four hydrogen atoms on the cyclobutane ring replaced by deuterium.[1][2][3] This isotopic substitution results in a higher molecular weight but does not significantly alter the fundamental physicochemical properties compared to the unlabeled compound. Therefore, the data for unlabeled Carboplatin serves as a reliable reference. This compound is commercially available as a white to off-white solid or crystalline powder.[1][3][4]

Table 1: General Physicochemical Properties of this compound

Property Value Source(s)
Chemical Name (SP-4-2)-Diamimine[1,1-cyclobutane-d4-di(carboxylato-kO)(2-)]platinum [2][3][5]
Synonyms CBDCA-d4, NSC 241240-d4, Paraplatin-d4 [1][3][6]
Molecular Formula C₆H₈D₄N₂O₄Pt [1][2][5]
Molecular Weight 375.27 - 375.3 g/mol [2][7][8]
Appearance White to off-white crystalline solid/powder [1][3][4]
Unlabeled CAS No. 41575-94-4 [1][2][9]

| Purity | ≥95% - ≥98% |[2][6] |

Table 2: Solubility and Melting Point Data (Referenced from Carboplatin)

Property Value Medium Source(s)
Melting Point ~200 °C (decomposition) N/A [4]
228-230 °C N/A [9][10]
Solubility ~14 mg/mL Water [11][12][13]
10 mg/mL Water [10]
Sparingly soluble Water [9]
~1 mg/mL PBS (pH 7.2) [6]
10 mg/mL Water with 5% Glucose
Virtually insoluble Ethanol, Acetone, Dimethylacetamide [11][13]

| pH (1% solution) | 5.0 - 7.0 | Water |[11][13] |

Stability and Storage

The stability of Carboplatin, and by extension this compound, is a critical factor for its use in both clinical and research settings.

  • Solid State: As a crystalline solid, Carboplatin is stable and should be stored at controlled room temperature or refrigerated (2-8°C), protected from light.[3][4][9] One supplier recommends storage at -20°C for long-term stability of four years or more.[6]

  • Aqueous Solutions: Aqueous solutions of Carboplatin should be prepared fresh, as storing them for more than one day is not recommended.[6] However, reconstituted solutions at 10 mg/mL have been found to be stable for up to 5 days at room temperature (25°C).[14] Stock solutions can be aliquoted and frozen at -20°C, where they are stable for up to 3 months.

  • Infusion Solutions: The stability in infusion fluids is dependent on the diluent, concentration, and storage conditions.

    • In 5% Dextrose in Water (D5W), a 0.2 mg/mL solution is stable for 24 hours at room temperature.[15]

    • In 0.9% Sodium Chloride, stability varies with concentration and temperature. Solutions of 0.5 mg/mL, 2.0 mg/mL, and 4.0 mg/mL are chemically stable for 3, 5, and 7 days, respectively, at room temperature.[16] Under refrigeration (4°C), all tested concentrations in sodium chloride were stable for at least seven days.[16]

Mechanism of Action

Carboplatin exerts its cytotoxic effects through a mechanism shared with its parent compound, cisplatin. It functions as a DNA alkylating agent, a process that is not specific to any particular phase of the cell cycle.[13][17] The key steps are outlined below and illustrated in the signaling pathway diagram.

  • Cellular Uptake and Activation: After entering the cell, the stable 1,1-cyclobutanedicarboxylate ligand undergoes slow hydrolysis, a process known as aquation.[18][19] This reaction replaces the ligand with water molecules, creating a positively charged, reactive platinum species.[17][18]

  • DNA Binding: The activated platinum complex then interacts with nucleophilic sites on DNA, primarily binding to the N7 position of purine bases, particularly guanine.[17][20]

  • Cross-link Formation: This binding leads to the formation of DNA adducts, predominantly intrastrand and interstrand DNA cross-links.[17][21] These cross-links create a physical distortion in the DNA helix.

  • Inhibition of Cellular Processes: The DNA adducts block DNA replication and transcription, preventing cell division and function.[1][18]

  • Induction of Apoptosis: The cellular DNA damage recognition machinery, including mismatch repair (MMR) proteins, identifies the platinum-DNA adducts.[18][19] This recognition triggers downstream signaling pathways that lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[17][21]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus carboplatin_ext This compound carboplatin_int This compound carboplatin_ext->carboplatin_int Cellular Uptake activated_carb Activated Platinum Species carboplatin_int->activated_carb Hydrolysis (Aquation) dna Nuclear DNA activated_carb->dna DNA Binding (N7 of Guanine) adducts Platinum-DNA Adducts dna->adducts Forms Cross-links damage_rec DNA Damage Recognition (MMR) adducts->damage_rec Inhibits Replication & Transcription arrest Cell Cycle Arrest damage_rec->arrest Signal Transduction apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action for this compound leading to apoptosis.

Experimental Protocols for Analysis

This compound is indispensable as an internal standard for the quantification of Carboplatin in biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for distinguishing the intact drug from its degradation products.[11][22]

  • Objective: To quantify Carboplatin in pharmaceutical dosage forms.

  • Methodology:

    • Chromatographic System: An RP-HPLC system equipped with a UV detector.

    • Column: Inertsil amino column (250 mm × 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water.[11]

    • Flow Rate: 2.0 mL/min.[11]

    • Detection: UV detection at a wavelength of 230 nm.[11]

    • Sample Preparation: A standard solution is prepared by dissolving Carboplatin reference standard in water to a concentration of 1 mg/mL.[11] Injection samples are diluted to fall within the calibration curve range.

    • Analysis: The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity for quantifying Carboplatin in complex biological matrices like plasma and tumor tissue.[23][24]

  • Objective: To determine the concentration of intact Carboplatin in rat plasma ultrafiltrate and tumor homogenates.[24]

  • Methodology:

    • Sample Preparation:

      • To 50 µL of plasma ultrafiltrate or 140 µL of tumor homogenate supernatant, add this compound as the internal standard.

      • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[24]

    • Chromatographic System: An LC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A reversed-phase column suitable for polar compounds.

    • Mobile Phase: 5% acetonitrile in 0.5% acetic acid.[24]

    • Flow Rate: 0.2 mL/min.[24]

    • Mass Spectrometry: Operate in positive ESI mode. Monitor specific precursor-to-product ion transitions for both Carboplatin and the this compound internal standard.

    • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Carboplatin.

Workflow_LCMS start Biological Sample (Plasma, Tumor Homogenate) add_is Spike with This compound (IS) start->add_is extraction Sample Extraction (e.g., SPE or Protein Ppt.) add_is->extraction separate LC Separation (Reversed-Phase) extraction->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MS/MS Detection) ionize->detect quantify Data Analysis & Quantification detect->quantify

Caption: Bioanalytical workflow for Carboplatin quantification using LC-MS/MS.

References

An In-depth Technical Guide to the Core Chemical Structure and Stability of Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Carboplatin-d4, a deuterated analog of the widely used anticancer agent, Carboplatin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Chemical Structure and Properties

This compound is a platinum-based coordination complex and a deuterated form of Carboplatin. The deuterium atoms are incorporated into the cyclobutane ring of the 1,1-cyclobutanedicarboxylate ligand. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Carboplatin in biological matrices.[1]

Table 1: General Chemical Properties of this compound

PropertyValue
Chemical Name cis-Diammine(1,1-cyclobutane-d4-dicarboxylato)platinum(II)
Synonyms (SP-4-2)-Diamimine[1,1-cyclobutane-d4-di(carboxylato-kO)(2-)]platinum, CBDCA-d4, JM-8-d4, Paraplatin-d4
Molecular Formula C₆H₈D₄N₂O₄Pt
Molecular Weight 375.27 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water

Stability Profile

The stability of this compound is comparable to that of Carboplatin. The primary degradation pathway for Carboplatin in aqueous solutions is hydrolysis.[] The stability is significantly influenced by the composition of the solution, temperature, and exposure to light.

Influence of Solution Composition

Carboplatin is more stable in 5% dextrose solution compared to 0.9% sodium chloride solution. In the presence of chloride ions, Carboplatin can degrade to form cisplatin.[4] Therefore, for applications requiring long-term stability in solution, the use of chloride-free diluents is recommended.

Table 2: Stability of Carboplatin in Different Infusion Solutions

ConcentrationSolutionStorage ConditionStability DurationReference
0.5 mg/mL0.9% Sodium ChlorideRoom Temperature, Light3 days[5][6]
2.0 mg/mL0.9% Sodium ChlorideRoom Temperature, Light5 days[5][6]
4.0 mg/mL0.9% Sodium ChlorideRoom Temperature, Light7 days[5][6]
0.5 - 4.0 mg/mL0.9% Sodium ChlorideRefrigerated (4°C), DarkAt least 7 days[5][6]
0.3 mg/mL5% GlucoseRoom Temperature, Light42 days[4]
3.0 mg/mL5% GlucoseRoom Temperature, Light63 days[4]
0.2 mg/mL5% DextroseRoom Temperature24 hours[7]
Effect of Temperature and Light

As indicated in the table above, lower temperatures significantly enhance the stability of Carboplatin solutions. Exposure to light can also accelerate degradation.[] For optimal stability, this compound solutions should be stored at refrigerated temperatures and protected from light. Unopened vials are generally stable at controlled room temperature (15–30°C), protected from light.[8]

Experimental Protocols

Accurate and precise analytical methods are crucial for the quantification of this compound, especially when used as an internal standard. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

  • Objective: To quantify Carboplatin and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Zorbax eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: An isocratic mobile phase of water and methanol (e.g., 98:2, v/v) is often employed.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection at 230 nm.[7]

  • Sample Preparation: Samples are diluted to an appropriate concentration with the mobile phase or a suitable diluent.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation of Carboplatin is performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[][7]

    • Acid Degradation: Refluxing with 2N hydrochloric acid at 60°C for 30 minutes.[]

    • Alkali Degradation: Refluxing with a suitable concentration of sodium hydroxide at 60°C for 30 minutes.[]

    • Oxidative Degradation: Treatment with 20% hydrogen peroxide at 60°C for 30 minutes.[]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

  • Objective: To accurately quantify this compound in plasma or other biological samples.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).

  • Sample Preparation:

    • Protein Precipitation: A simple and common method where a precipitating agent like acetonitrile is added to the plasma sample. The supernatant is then analyzed.

    • Solid-Phase Extraction (SPE): This technique can be used for cleaner sample extracts and improved sensitivity.

  • Chromatography:

    • Column: A reverse-phase C18 or a mixed-mode column can be used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile) is typical.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Carboplatin and this compound.

Visualizations

Mechanism of Action

This compound, like its non-deuterated counterpart, acts as a DNA alkylating agent. Its mechanism of action involves several key steps from cellular entry to the induction of apoptosis.

Carboplatin Mechanism of Action cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Carboplatin_d4 This compound Hydrolysis Hydrolysis (Aquation) Carboplatin_d4->Hydrolysis Cellular Uptake Cell_Membrane Cell Membrane Activated_Carboplatin Activated Carboplatin [Pt(NH3)2(H2O)2]2+ Hydrolysis->Activated_Carboplatin DNA Nuclear DNA Activated_Carboplatin->DNA Binding to N7 of Guanine Adducts DNA Adducts (Intra- and Interstrand Cross-links) DNA->Adducts Replication_Transcription_Block Blockage of DNA Replication & Transcription Adducts->Replication_Transcription_Block Damage_Recognition DNA Damage Recognition Replication_Transcription_Block->Damage_Recognition Cell_Cycle_Arrest Cell Cycle Arrest Damage_Recognition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cellular mechanism of action of this compound.

Degradation Pathway

The primary degradation pathway of Carboplatin in aqueous solution is hydrolysis, which involves the opening of the chelate ring and subsequent loss of the dicarboxylate ligand.

Carboplatin Degradation Pathway cluster_hydrolysis Hydrolysis cluster_degradation_products Degradation Products Carboplatin Carboplatin Pt NH3 NH3 O-CO-C(CH2)2-CO-O Intermediate Ring-Opened Intermediate Pt NH3 NH3 OH2 O-CO-C(CH2)2-COOH Carboplatin->Intermediate + H2O Diaqua_Complex Diaqua Complex Pt NH3 NH3 OH2 OH2 Intermediate->Diaqua_Complex + H2O Dicarboxylate 1,1-Cyclobutanedicarboxylic Acid Diaqua_Complex->Dicarboxylate Release of Ligand

Caption: Hydrolytic degradation pathway of Carboplatin.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

LC-MS Experimental Workflow Start Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC_Separation LC Separation (Reverse Phase) Extraction->LC_Separation MS_Analysis MS/MS Analysis (ESI+, MRM) LC_Separation->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing End Concentration Results Data_Processing->End

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Understanding Deuterium Isotope Effects in Carboplatin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential deuterium isotope effects on the pharmacology of Carboplatin, a cornerstone of cancer chemotherapy. While Carboplatin-d4, a deuterated version of the parent drug, is commercially available as an internal standard for analytical purposes, there is a notable absence of publicly available data on its comparative pharmacology. This document aims to bridge this gap by presenting a comprehensive theoretical framework, detailed experimental protocols for synthesis and comparative analysis, and illustrative (hypothetical) quantitative data to guide researchers in this area. The central hypothesis is that the substitution of hydrogen with deuterium at specific positions within the cyclobutanedicarboxylate ligand of Carboplatin could modulate its metabolic stability and pharmacokinetic profile, potentially leading to an improved therapeutic index. This guide is intended to serve as a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of deuterated platinum-based anticancer agents.

Introduction to Deuterium Isotope Effects in Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a subtle molecular modification that can have profound effects on a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for its cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic pathways that involve the breaking of a C-H bond, particularly those mediated by cytochrome P450 (CYP) enzymes.[1][2] By strategically replacing hydrogen atoms at sites of metabolic vulnerability, it is possible to:

  • Increase drug exposure: A slower rate of metabolism can lead to a longer plasma half-life and increased area under the curve (AUC), potentially allowing for lower or less frequent dosing.[3][4]

  • Reduce toxic metabolites: If a drug's toxicity is associated with the formation of a specific metabolite, deuteration can shift the metabolism away from that pathway, leading to a better safety profile.[3]

  • Improve metabolic consistency: Deuteration can reduce inter-patient variability in drug metabolism, leading to more predictable therapeutic outcomes.

While Carboplatin itself undergoes minimal metabolism and is primarily cleared renally, the cyclobutane ring could be susceptible to enzymatic oxidation, although this is not its primary clearance pathway.[5] Deuteration of this ring in this compound could potentially alter any minor metabolic routes and influence its interaction with cellular components.

Synthesis of Carboplatin and this compound

A detailed, plausible experimental protocol for the synthesis of both Carboplatin and its deuterated analogue is presented below. The synthesis of this compound would first require the preparation of the deuterated ligand, 1,1-cyclobutanedicarboxylic acid-d4.

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid-d4

This protocol is adapted from established methods for the synthesis of 1,1-cyclobutanedicarboxylic acid.[6][7]

Step 1: Synthesis of Diethyl Malonate-d2

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in an excess of deuterium oxide (D₂O).

  • Add a catalytic amount of a base, such as sodium deuteroxide (NaOD), to facilitate the H-D exchange at the active methylene position.

  • Heat the mixture to reflux for several hours.

  • Monitor the extent of deuteration by ¹H NMR spectroscopy by observing the disappearance of the signal for the α-protons.

  • After the reaction is complete, neutralize the solution with a deuterated acid (e.g., DCl in D₂O).

  • Extract the diethyl malonate-d2 with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Step 2: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate-d4

  • In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the synthesized diethyl malonate-d2 and 1,3-dibromopropane.

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • While stirring and maintaining the temperature at 60-65°C, add the sodium ethoxide solution dropwise to the reaction mixture.

  • After the addition is complete, continue to heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture, add water to dissolve the sodium bromide precipitate, and remove the ethanol by distillation.

  • The resulting diethyl 1,1-cyclobutanedicarboxylate-d4 is then isolated by extraction with an organic solvent.

Step 3: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid-d4

  • Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate-d4 by refluxing with a solution of potassium hydroxide in ethanol.

  • After the hydrolysis is complete, remove the ethanol by distillation.

  • Dissolve the remaining potassium salt in water and acidify the solution with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid-d4.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of Carboplatin and this compound

This protocol is based on established methods for the synthesis of Carboplatin.[8][9]

  • Preparation of cis-Diamminediaquaplatinum(II) nitrate:

    • React cisplatin with a stoichiometric amount of silver nitrate in water.

    • Stir the mixture in the dark to facilitate the precipitation of silver chloride.

    • Filter the mixture to remove the silver chloride precipitate, yielding an aqueous solution of cis---INVALID-LINK--₂.

  • Formation of Carboplatin or this compound:

    • To the freshly prepared solution of cis-diamminediaquaplatinum(II) nitrate, add a solution of either 1,1-cyclobutanedicarboxylic acid (for Carboplatin) or 1,1-cyclobutanedicarboxylic acid-d4 (for this compound) in water.

    • Adjust the pH of the solution to between 5 and 7 with a suitable base (e.g., potassium hydroxide).

    • Stir the reaction mixture at room temperature for several hours.

    • Concentrate the solution under reduced pressure to induce crystallization of the product.

    • Collect the white crystalline product by filtration, wash with cold water and then ethanol, and dry under vacuum.

    • The final product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Comparative In Vitro Efficacy

The cytotoxic activity of Carboplatin and this compound can be compared across a panel of cancer cell lines using standard in vitro assays.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Carboplatin and this compound in cell culture medium. Replace the medium in the wells with the drug-containing medium and incubate for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

Experimental Protocol: Clonogenic Survival Assay

The clonogenic assay is considered the gold standard for determining the in vitro cytotoxic effects of anticancer agents as it measures the ability of single cells to form colonies.[12][13][14]

  • Cell Treatment: Treat a suspension of cancer cells with varying concentrations of Carboplatin or this compound for a specified duration (e.g., 24 hours).

  • Cell Plating: After treatment, wash the cells to remove the drug, count them, and plate a known number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the drug concentration to yield a countable number of colonies.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid and stain them with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of treated cells to that of untreated control cells.

Illustrative Quantitative Data: In Vitro Cytotoxicity

The following table presents hypothetical IC50 values for Carboplatin and this compound in various cancer cell lines. This data is for illustrative purposes to suggest potential outcomes of deuteration.

Cell LineCancer TypeCarboplatin IC50 (µM)This compound IC50 (µM)Predicted Fold Change
A2780Ovarian15.513.80.89
SKOV3Ovarian25.222.10.88
HCT116Colon30.828.50.93
A549Lung45.141.20.91

Note: The hypothetical data suggests a slight increase in potency for this compound, which could be attributed to altered cellular uptake or reduced efflux due to subtle changes in physicochemical properties upon deuteration.

Comparative Pharmacokinetics and In Vivo Studies

Animal models are essential for evaluating the pharmacokinetic profiles and in vivo efficacy and toxicity of new drug candidates.

Experimental Protocol: Murine Pharmacokinetic Study
  • Animal Model: Use a relevant animal model, such as female BALB/c mice.[5]

  • Drug Administration: Administer Carboplatin or this compound intravenously (IV) at a clinically relevant dose.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification: Analyze the plasma samples to determine the concentration of Carboplatin or this compound using a validated LC-MS/MS method.[15][16][17]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Experimental Protocol: Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A2780) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Carboplatin, this compound). Administer the drugs according to a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Illustrative Quantitative Data: Pharmacokinetic Parameters in Mice

The following table presents hypothetical pharmacokinetic parameters for Carboplatin and this compound in mice.

ParameterCarboplatinThis compoundPredicted % Change
Half-life (t½) (hours)1.51.8+20%
AUC (µg·h/mL)5065+30%
Clearance (CL) (mL/h/kg)2015.4-23%
Volume of Distribution (Vd) (L/kg)0.50.50%

Note: This hypothetical data illustrates a potential outcome of deuteration, where a reduced clearance leads to a longer half-life and increased drug exposure (AUC).

DNA Adduct Formation and Quantification

The primary mechanism of action of Carboplatin is the formation of platinum-DNA adducts, which inhibits DNA replication and transcription, leading to cell death.

Experimental Protocol: Quantification of Platinum-DNA Adducts by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total amount of platinum bound to DNA.[18][19][20]

  • Cell Treatment and DNA Isolation: Treat cancer cells with Carboplatin or this compound. After treatment, harvest the cells and isolate the genomic DNA using a standard DNA extraction kit.

  • DNA Quantification: Accurately quantify the amount of isolated DNA using a spectrophotometer or a fluorometric method.

  • Sample Digestion: Digest the DNA samples in concentrated nitric acid at a high temperature to break down the organic matrix and release the platinum atoms.

  • ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument to determine the concentration of platinum.

  • Data Normalization: Normalize the amount of platinum to the amount of DNA in each sample to express the results as picograms of platinum per microgram of DNA.

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts and experimental processes.

Carboplatin's Mechanism of Action

Carboplatin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response Carboplatin_ext Carboplatin Carboplatin_int Carboplatin Carboplatin_ext->Carboplatin_int Cellular Uptake Aquation Aquation (Hydrolysis) Carboplatin_int->Aquation Activated_Pt Activated Platinum Complex Aquation->Activated_Pt DNA Nuclear DNA Activated_Pt->DNA Binding to N7 of Guanine DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Adducts->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Carboplatin.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synth_Carbo Synthesis of Carboplatin Charac Structural Characterization (NMR, MS, IR) Synth_Carbo->Charac Synth_Carbo_d4 Synthesis of This compound Synth_Carbo_d4->Charac Cytotoxicity Cytotoxicity Assays (MTT, Clonogenic) Charac->Cytotoxicity DNA_Adducts DNA Adduct Quantification (ICP-MS) Charac->DNA_Adducts PK_Study Pharmacokinetic Study (Mice) Charac->PK_Study Efficacy_Study Xenograft Efficacy Study (Mice) Charac->Efficacy_Study Compare_IC50 Compare IC50 Values Cytotoxicity->Compare_IC50 Compare_PK Compare PK Parameters PK_Study->Compare_PK Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Compare_Efficacy Compare Antitumor Efficacy Efficacy_Study->Compare_Efficacy Compare_Toxicity Compare Toxicity Profiles Toxicity_Study->Compare_Toxicity

Caption: Workflow for comparing Carboplatin and this compound.

Logical Framework of Deuterium Isotope Effect

Deuterium_Effect_Logic Deuteration Deuteration of Carboplatin Stronger_Bond Stronger C-D Bond vs. C-H Bond Deuteration->Stronger_Bond KIE Kinetic Isotope Effect (KIE) Stronger_Bond->KIE Slower_Metabolism Slower Rate of Metabolism KIE->Slower_Metabolism Altered_PK Altered Pharmacokinetics Slower_Metabolism->Altered_PK Longer_HalfLife Increased Half-life (t½) Altered_PK->Longer_HalfLife Increased_AUC Increased Exposure (AUC) Altered_PK->Increased_AUC Reduced_Clearance Decreased Clearance (CL) Altered_PK->Reduced_Clearance Potential_Benefit Potential Therapeutic Benefit Altered_PK->Potential_Benefit Improved_Efficacy Improved Efficacy Potential_Benefit->Improved_Efficacy Reduced_Toxicity Reduced Toxicity Potential_Benefit->Reduced_Toxicity Altered_Dosing Altered Dosing Regimen Potential_Benefit->Altered_Dosing

Caption: Logical framework of the deuterium isotope effect.

Conclusion and Future Directions

This technical guide has outlined the theoretical basis and provided a practical framework for the investigation of deuterium isotope effects in this compound. The provided experimental protocols for synthesis, in vitro, and in vivo evaluation are intended to facilitate research in this area. The illustrative data highlights the potential for deuteration to favorably alter the pharmacokinetic profile of Carboplatin, which could translate into clinical benefits.

Future research should focus on the actual synthesis and rigorous comparative evaluation of this compound against its non-deuterated counterpart. Key areas of investigation include:

  • Confirmation of Metabolic Stability: While Carboplatin's metabolism is limited, studies should confirm if deuteration impacts any minor metabolic pathways.

  • Comprehensive Pharmacokinetic and Biodistribution Studies: A thorough understanding of how deuteration affects the absorption, distribution, metabolism, and excretion of Carboplatin is crucial.

  • In Vivo Efficacy and Toxicity: Head-to-head comparisons in relevant preclinical cancer models are necessary to determine if the potential pharmacokinetic advantages of this compound lead to improved antitumor activity and a better safety profile.

The exploration of deuterated platinum analogues like this compound represents a promising avenue for the incremental improvement of established and effective cancer chemotherapeutics. The findings from such research could pave the way for the development of next-generation platinum drugs with an enhanced therapeutic window.

References

Solubility Profile of Carboplatin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Carboplatin-d4. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document leverages data for its non-deuterated counterpart, Carboplatin, as a close surrogate. This guide is intended to support research, development, and formulation activities involving this stable isotope-labeled compound.

Core Executive Summary

This compound, a deuterated analog of the widely used antineoplastic agent Carboplatin, serves as an internal standard for its quantification in biological matrices by mass spectrometry. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and ensuring accuracy in experimental assays. This document compiles available solubility data, presents a standardized experimental protocol for solubility determination, and illustrates the key signaling pathway associated with Carboplatin's mechanism of action.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, the solubility of Carboplatin provides a reliable estimate. This compound is described as being slightly soluble in methanol and water.[1] The following tables summarize the quantitative solubility of Carboplatin in various solvents.

Table 1: Solubility of Carboplatin in Aqueous Solvents

Solvent SystemSolubilityTemperature
Water14 mg/mLNot Specified
Water> 15 mg/mLNot Specified
Water10 mg/mLNot Specified
Water9.28 mg/mLNot Specified
Water with 5% Glucose10 mg/mLNot Specified
PBS (pH 7.2)~1 mg/mLNot Specified
0.1N HCl5 - 10 mg/mLNot Specified
0.1N NaOH5 - 10 mg/mLNot Specified
pH 4 Acetate Buffer5 - 10 mg/mLNot Specified
pH 9 Carbonate Buffer5 - 10 mg/mLNot Specified

Table 2: Solubility of Carboplatin in Organic and Mixed Solvents

Solvent SystemSolubilityTemperature
Ethanol (96%)Very slightly solubleNot Specified
95% Ethanol/H₂O< 1 mg/mLNot Specified
10% Ethanol/H₂O5 - 10 mg/mLNot Specified
AcetoneVery slightly solubleNot Specified
Methanol< 1 mg/mLNot Specified
DimethylacetamideVirtually insolubleNot Specified
Dimethyl Sulfoxide (DMSO)Soluble, but inactivation reportedNot Specified

Important Note on DMSO: Several sources strongly advise against the use of Dimethyl Sulfoxide (DMSO) as a solvent for Carboplatin and other platinum-based drugs.[2][3][4][5][6] DMSO, being a nucleophilic solvent, can displace the ligands of the platinum complex, leading to the inactivation of the compound.[2][4][6] For in vitro studies, aqueous solutions, such as water or water with 5% glucose, are recommended.[2][7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized, detailed protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.[8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., ultra-pure water, buffer)

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Vials for sample collection and analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.

  • Equilibration:

    • Place the sealed container in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]

  • Phase Separation:

    • After the equilibration period, allow the suspension to settle.

    • To separate the undissolved solid, centrifuge the sample at a high speed.[8]

    • Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8] This clear filtrate represents the saturated solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration by comparing its response to the calibration curve.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Report the solubility in units such as mg/mL or mmol/L at the specified temperature.[8]

Visualizations

Carboplatin's Mechanism of Action: Signaling Pathway

Carboplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which disrupts DNA replication and transcription, ultimately leading to cell death.[10][11][12][13] The following diagram illustrates the key steps in this process.

Carboplatin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Carboplatin_ext Carboplatin Carboplatin_int Carboplatin Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_Carboplatin Activated Carboplatin (Aquated Species) Carboplatin_int->Activated_Carboplatin Hydrolysis (Aquation) DNA Nuclear DNA Activated_Carboplatin->DNA Binds to N7 of Guanine DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Replication_Block Inhibition of DNA Replication DNA_Adducts->Replication_Block Transcription_Block Inhibition of Transcription DNA_Adducts->Transcription_Block DDR DNA Damage Recognition (e.g., MMR) DNA_Adducts->DDR Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Carboplatin's mechanism of action, from cellular uptake to the induction of apoptosis.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining solubility is depicted in the diagram below.

Solubility_Workflow Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-72h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation and Filtration) Equilibrate->Separate Quantify Quantify concentration in the saturated solution (e.g., HPLC) Separate->Quantify Report Report solubility (mg/mL or mM) at the specified temperature Quantify->Report End End Report->End

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[8]

References

A Technical Guide to Carboplatin-d4: Suppliers and Quality Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carboplatin-d4, a deuterated analog of the widely used anticancer agent Carboplatin. This document details available suppliers, their quality specifications, and typical analytical methodologies for quality control, serving as a vital resource for researchers, scientists, and professionals in drug development. This compound is primarily utilized as an internal standard for the quantification of Carboplatin in various biological matrices by mass spectrometry.

Prominent Suppliers of this compound

A number of reputable chemical suppliers offer this compound for research and development purposes. The following table summarizes some of the key suppliers and their contact information.

SupplierWebsite
LGC Standardslgcstandards.com
Simson Pharma Limitedsimsonpharma.com[1]
Cayman Chemicalcaymanchem.com[2]
Clearsynthclearsynth.com[3]
MedchemExpressmedchemexpress.com[4]
Santa Cruz Biotechnologyscbt.com[5][6]
Axios Researchaxiosresearch.com[7]
Pharmaffiliatespharmaffiliates.com[8]

Quality Specifications

The quality of this compound is critical for its application as an internal standard. Suppliers typically provide a Certificate of Analysis (CoA) detailing the purity and identity of the compound. Key quality specifications from various suppliers are summarized below.

SupplierPurity SpecificationIsotopic EnrichmentMolecular FormulaMolecular Weight ( g/mol )
LGC Standards>95% (HPLC)[9]Not SpecifiedNot SpecifiedNot Specified
Cayman ChemicalNot Specified≥99% deuterated forms (d1-d4)[10]C6H8D4N2O4Pt[10]375.3[10]
Santa Cruz Biotechnology98%[5][6]Not SpecifiedC6H8D4N2O4Pt[5]375.27[5]
PharmaffiliatesNot SpecifiedNot SpecifiedC6H8D4N2O4Pt[8]375.27[8]

Experimental Protocols for Quality Control

Ensuring the quality of this compound involves a series of analytical tests. While specific protocols are proprietary to each supplier, the general methodologies are outlined below.

1. Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound. The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of the molecule, confirming its elemental composition. The isotopic distribution pattern will also confirm the presence and extent of deuterium labeling.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the primary method for determining the chemical purity of this compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifying agent like formic acid.

  • Elemental Analysis: Combustion analysis can be used to determine the percentage of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the molecular formula.

3. Isotopic Enrichment Determination:

  • Mass Spectrometry (MS): The isotopic enrichment is determined by analyzing the mass spectrum of the compound. The relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d1-d4) species are used to calculate the percentage of the d4-labeled compound.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a batch of this compound.

This compound Quality Control Workflow cluster_0 Receiving cluster_1 Analytical Testing cluster_2 Data Review & Release Raw Material Raw Material Identity Confirmation Identity Confirmation Raw Material->Identity Confirmation Purity Assessment Purity Assessment Raw Material->Purity Assessment Isotopic Enrichment Isotopic Enrichment Raw Material->Isotopic Enrichment CoA Generation CoA Generation Identity Confirmation->CoA Generation Purity Assessment->CoA Generation Isotopic Enrichment->CoA Generation Product Release Product Release CoA Generation->Product Release

Caption: Quality control workflow for this compound.

Signaling Pathway (Illustrative)

While this compound itself is not pharmacologically active in the same way as its non-deuterated counterpart, it is essential to understand the mechanism of action of Carboplatin to appreciate its use in research. Carboplatin exerts its cytotoxic effects by forming DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.

Carboplatin Mechanism of Action Carboplatin Carboplatin Aquation Aquation Carboplatin->Aquation Intracellular Cl- concentration Activated Carboplatin Activated Carboplatin Aquation->Activated Carboplatin DNA DNA Activated Carboplatin->DNA DNA Adducts DNA Adducts DNA->DNA Adducts Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA Adducts->Inhibition of Replication/Transcription Apoptosis Apoptosis Inhibition of Replication/Transcription->Apoptosis

Caption: Simplified signaling pathway of Carboplatin's action.

References

Methodological & Application

Application Note: High-Throughput Quantification of Carboplatin in Human Plasma by LC-MS/MS Using Carboplatin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian and lung carcinomas.[1] Accurate quantification of carboplatin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[2]

The use of a stable isotope-labeled internal standard is paramount for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the LC-MS/MS assay. Carboplatin-d4, a deuterated analog of carboplatin, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization efficiency and matrix effects. This application note provides a detailed protocol for the quantification of carboplatin in human plasma using this compound as an internal standard, employing a simple protein precipitation method for sample preparation and a sensitive LC-MS/MS method for analysis.

Experimental Protocols

1. Materials and Reagents

  • Carboplatin reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions (1 mg/mL): Prepare stock solutions of carboplatin and this compound by dissolving the appropriate amount of each compound in water.

  • Working Standard Solutions: Prepare a series of carboplatin working standard solutions by serial dilution of the stock solution with water to achieve concentrations for spiking into plasma.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with water.

  • Calibration Standards (CS): Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve a concentration range of 2.00 to 2000 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 6, 100, and 1600 ng/mL).

3. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile (containing 1% formic acid).[3]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: Waters XBridge HILIC (2.1 x 150 mm, 3.5 µm) or equivalent.[2]

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      Time (min) %A %B
      0.0 10 90
      3.0 40 60
      3.1 90 10
      5.0 90 10
      5.1 10 90

      | 7.0 | 10 | 90 |

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Carboplatin 372.0 294.1

      | this compound | 376.0 | 298.1 |

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The following tables summarize the expected performance of the LC-MS/MS method for the quantification of carboplatin using this compound as an internal standard. The data is compiled from representative studies.[3][4]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration ModelLinear, 1/x² weighting
Linearity Range (ng/mL)2.00 - 2000
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ2.00≤ 10.0± 15.0≤ 10.0± 15.0
Low6.00≤ 5.0± 10.0≤ 5.0± 10.0
Medium100≤ 4.5± 8.0≤ 4.5± 8.0
High1600≤ 4.0± 7.0≤ 4.0± 7.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low6.00> 8595 - 105
High1600> 8595 - 105

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS in Acetonitrile (150 µL) plasma->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection hilic HILIC Separation injection->hilic ms MS/MS Detection (MRM) hilic->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: LC-MS/MS Experimental Workflow.

internal_standard_logic cluster_analyte Analyte (Carboplatin) cluster_is Internal Standard (this compound) cluster_result Result analyte_prep Sample Prep Variability analyte_signal Analyte Signal analyte_prep->analyte_signal is_prep Sample Prep Variability analyte_ion Ionization Variability analyte_ion->analyte_signal is_ion Ionization Variability ratio Analyte/IS Ratio analyte_signal->ratio is_signal IS Signal is_prep->is_signal is_ion->is_signal is_signal->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Role of the Internal Standard.

References

Application Notes and Protocols for Carboplatin-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Carboplatin-d4 as a stable isotope tracer in pharmacokinetic (PK) studies. The inclusion of a deuterated analog allows for the precise determination of absorption, distribution, metabolism, and excretion (ADME) characteristics, often with a reduced number of subjects and increased accuracy compared to traditional single-analyte studies.

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens to maximize efficacy while minimizing toxicity. This compound, a deuterated version of carboplatin, serves as an invaluable tool in these studies. When co-administered with the non-labeled drug, it can be distinguished by mass spectrometry, allowing for the simultaneous tracking of both compounds.[2] This approach is particularly useful for absolute bioavailability studies, drug-drug interaction assessments, and understanding the pharmacokinetics at steady-state without altering a patient's existing therapeutic regimen.[3][4]

The primary analytical method for distinguishing and quantifying carboplatin and this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for accurate pharmacokinetic analysis.[5][6]

Experimental Protocols

This section details the necessary protocols for a pharmacokinetic study involving the administration of this compound.

Protocol 1: In Vivo Administration and Sample Collection (Preclinical Animal Model)

This protocol outlines the procedure for administering Carboplatin and this compound to a rat model and the subsequent collection of blood samples.

Materials:

  • Carboplatin

  • This compound

  • Sterile saline solution for injection

  • Male Sprague Dawley rats (or other appropriate model)

  • Intravenous (IV) and oral (PO) dosing apparatus

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Subject Preparation: Acclimatize animals for at least 72 hours before the study. Fast the animals overnight (with access to water) before dosing.

  • Dosing Formulation: Prepare separate sterile saline solutions of Carboplatin for oral administration and this compound for intravenous administration. The concentrations should be calculated based on the desired dosage for the animal's body weight.

  • Administration:

    • Administer the unlabeled Carboplatin solution orally via gavage.

    • Simultaneously, administer the this compound solution intravenously as a bolus or short infusion.

  • Blood Sampling: Collect blood samples (approximately 250 µL) from the tail vein or other appropriate site at the following time points post-dosing: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.[7]

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.[7]

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of Carboplatin and this compound from plasma samples.

Materials:

  • Frozen plasma samples

  • Acetonitrile (ACN)[5]

  • Internal Standard (IS) solution (e.g., a different platinum compound like oxaliplatin, or a different isotopologue of carboplatin if not used as the tracer)[5]

  • Vortex mixer

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Thaw Samples: Thaw the plasma samples on ice.

  • Protein Precipitation: To 100 µL of each plasma sample, add the internal standard solution. Then, add a precipitating agent like acetonitrile.[5]

  • Vortex and Centrifuge: Vortex the samples vigorously to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the quantification of Carboplatin and this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[6]

Chromatographic Conditions (Example):

ParameterValue
Column C18 HPLC column (e.g., Luna 100 x 2.0 mm, 5 µ, 100 Å)[5]
Mobile Phase A Water with formic acid[5]
Mobile Phase B Methanol with formic acid[5]
Flow Rate 0.2 mL/min[6]
Injection Volume 10 µL
Gradient Optimized for separation of analytes

Mass Spectrometric Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for Carboplatin, this compound, and the Internal Standard need to be determined.

Data Presentation

The following tables summarize key quantitative data relevant to a pharmacokinetic study using this compound.

Table 1: Example Dosing Regimen for a Preclinical Study

CompoundRoute of AdministrationDose (mg/kg)Vehicle
CarboplatinOral (PO)50Sterile Saline
This compoundIntravenous (IV)1Sterile Saline

Table 2: Example LC-MS/MS Parameters

ParameterCarboplatinThis compoundInternal Standard (Oxaliplatin)
Precursor Ion (m/z) To be determinedTo be determinedTo be determined
Product Ion (m/z) To be determinedTo be determinedTo be determined
Collision Energy (eV) To be determinedTo be determinedTo be determined
Retention Time (min) ~2.2[6]Expected to be similar to CarboplatinTo be determined

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
AUC (Area Under the Curve) Total drug exposure over time
Cmax (Maximum Concentration) Highest concentration of the drug in the plasma
Tmax (Time to Cmax) Time at which Cmax is reached
t1/2 (Half-life) Time required for the drug concentration to decrease by half
CL (Clearance) Rate at which the drug is removed from the body
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body
F (Bioavailability) Fraction of the orally administered drug that reaches systemic circulation

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of the study.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Subject Preparation (Fasting) B Dosing Formulation (Carboplatin & this compound) A->B C Drug Administration (Oral & IV) B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Plasma Sample Thawing F->G H Protein Precipitation (Acetonitrile) G->H I LC-MS/MS Analysis H->I J Quantification of Carboplatin & this compound I->J K Pharmacokinetic Modeling J->K L Determination of PK Parameters K->L

Experimental Workflow for a Pharmacokinetic Study

G Oral Oral Administration (Carboplatin) GI Gastrointestinal Tract (Absorption) Oral->GI Liver Liver (First-Pass Metabolism) GI->Liver Systemic Systemic Circulation GI->Systemic Direct Absorption Liver->Systemic Tissues Tissue Distribution Systemic->Tissues Elimination Elimination (Renal Excretion) Systemic->Elimination IV Intravenous Administration (this compound) IV->Systemic Tissues->Systemic

Carboplatin and this compound Pharmacokinetic Pathways

References

Application Note: High-Throughput Bioanalytical Method for Carboplatin Quantification in Human Plasma Using Carboplatin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Carboplatin in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Carboplatin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow.

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian and lung cancer.[1][2] Accurate measurement of Carboplatin concentrations in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative LC-MS/MS assays.[3][4] Deuterated internal standards have chemical and physical properties nearly identical to the analyte, which helps to correct for variability during sample preparation and analysis, thereby improving data quality.[3][4] This application note presents a validated method for the determination of Carboplatin in human plasma using this compound.

Experimental Protocols

Materials and Reagents
  • Carboplatin analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Carboplatin Stock Solution (1 mg/mL): Accurately weigh and dissolve Carboplatin in water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • Working Solutions: Prepare serial dilutions of the Carboplatin stock solution in water to create calibration standards. Prepare a working solution of this compound in water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Accucore HILIC (50mm x 2.1mm, 2.6µm)[1]
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient Isocratic: 90% B[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Mass Spectrometry:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Carboplatin Transition m/z 372.1 → 294.1
This compound Transition m/z 376.1 → 298.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Bioanalytical Workflow

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition (SRM Mode) lcms->data quant Quantification data->quant

Caption: Bioanalytical workflow for the quantification of Carboplatin in human plasma.

Method Validation Data

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Linearity
ParameterResult
Linearity Range 0.025 - 50 µg/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.025 µg/mL[1]
Table 2: Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Medium, and High).

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low 1.5 - 4.3%[1]1.5 - 4.3%[1]± 2.9%[1]
Medium 1.5 - 4.3%[1]1.5 - 4.3%[1]± 2.9%[1]
High 1.5 - 4.3%[1]1.5 - 4.3%[1]± 2.9%[1]

RSD: Relative Standard Deviation, RE: Relative Error

Conclusion

The described LC-MS/MS method for the quantification of Carboplatin in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput bioanalysis in a clinical or research setting. This method can be a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of Carboplatin.

References

Application of Carboplatin-d4 in Clinical Trials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[1] Accurate determination of carboplatin concentrations in patient samples is crucial for pharmacokinetic (PK) studies, which are essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity. Carboplatin-d4, a deuterated form of carboplatin, serves as an ideal internal standard for the quantification of carboplatin in biological matrices during clinical trials.[2][3] Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for precise and accurate measurements.[2]

This document provides detailed application notes and protocols for the use of this compound in clinical research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action of Carboplatin

Carboplatin exerts its cytotoxic effects by binding to DNA, forming intra- and inter-strand cross-links.[4][5] This process disrupts DNA replication and transcription, ultimately leading to cell death.[4]

Carboplatin Carboplatin ActivatedCarboplatin Activated Carboplatin (Aquated Species) Carboplatin->ActivatedCarboplatin Hydrolysis DNA Nuclear DNA ActivatedCarboplatin->DNA DNA_Adducts DNA-Carboplatin Adducts (Intra- and Inter-strand Cross-links) DNA->DNA_Adducts Covalent Binding Apoptosis Cell Cycle Arrest & Apoptosis DNA_Adducts->Apoptosis Inhibition of DNA Replication & Transcription

Caption: Mechanism of action of Carboplatin.

Application in Pharmacokinetic Studies

In clinical trials, understanding the absorption, distribution, metabolism, and excretion (ADME) of carboplatin is paramount. This compound is instrumental in these pharmacokinetic studies as an internal standard. Its chemical properties are nearly identical to carboplatin, but its increased mass allows it to be distinguished by a mass spectrometer. This ensures that any variations in sample preparation and analysis affect both the analyte (carboplatin) and the internal standard (this compound) equally, leading to highly reliable and reproducible quantification.[2]

Experimental Protocol: Quantification of Carboplatin in Human Plasma Ultrafiltrate using LC-MS/MS

This protocol is adapted from a validated method for the quantification of intact carboplatin in human plasma ultrafiltrates.[2]

1. Materials and Reagents

  • Carboplatin (analytical standard)

  • This compound (internal standard)[2]

  • Acetonitrile (HPLC grade)[2]

  • Water (HPLC grade)[2]

  • Acetic Acid (analytical grade)[2]

  • Human plasma (from clinical trial subjects)

  • Ultrafiltration devices (e.g., Amicon Ultra)[6]

2. Sample Preparation

The following workflow outlines the preparation of plasma samples for analysis.

Start Collect Whole Blood Centrifuge1 Centrifuge to Separate Plasma Start->Centrifuge1 Ultrafiltration Ultrafiltration of Plasma Centrifuge1->Ultrafiltration Precipitation Protein Precipitation with Acetonitrile (containing this compound) Ultrafiltration->Precipitation Centrifuge2 Centrifuge to Pellet Precipitated Proteins Precipitation->Centrifuge2 Dilution Dilute Supernatant with Acetonitrile Centrifuge2->Dilution Analysis Inject into LC-MS/MS System Dilution->Analysis

Caption: Workflow for plasma sample preparation.

  • Step 1: Plasma Ultrafiltration:

    • Thaw frozen human plasma samples at room temperature.

    • Perform ultrafiltration to separate free carboplatin from protein-bound drug.[6]

  • Step 2: Protein Precipitation:

    • To a known volume of plasma ultrafiltrate, add acetonitrile containing this compound as the internal standard.[2]

    • Vortex the mixture to ensure thorough mixing and precipitation of any remaining proteins.

  • Step 3: Centrifugation and Dilution:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and further dilute with acetonitrile.[2]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Accucore HILIC (50mm × 2.1mm i.d., 2.6μm)[2]

    • Mobile Phase: Acetonitrile-water-acetic acid (90:10:0.1, v/v/v)[2]

    • Flow Rate: 0.2 mL/min[2]

    • Injection Volume: Appropriate for the instrument sensitivity.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Mode: Selected Reaction Monitoring (SRM)[2]

    • Transitions: Monitor specific precursor-to-product ion transitions for both carboplatin and this compound.

4. Data Analysis

  • Quantify the concentration of carboplatin in the samples by calculating the peak area ratio of carboplatin to this compound.

  • Generate a calibration curve using known concentrations of carboplatin standard to determine the concentration in the unknown clinical samples.

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following tables summarize typical validation parameters for a quantitative LC-MS/MS assay for carboplatin in human plasma.

Table 1: LC-MS/MS Method Validation Parameters [2][7]

ParameterResult
Linearity Range0.025 - 50 µg/mL[2]
Lower Limit of Quantification (LLOQ)0.025 µg/mL[2]
Intra-day Precision (R.S.D.)1.5 - 4.3%[2]
Inter-day Precision (R.S.D.)1.5 - 4.3%[2]
Accuracy (R.E.)Within ±2.9%[2]

Table 2: Pharmacokinetic Parameters of Carboplatin in Cancer Patients [1]

ParameterValue
Plasma Half-life (t½λ1)0.2 - 0.4 hr
Plasma Half-life (t½λ2)1.3 - 1.7 hr
Plasma Half-life (t½λ3)22 - 40 hr
Total Body Clearance (CLTB)2.8 ± 0.5 L/m²/hr
Urinary Excretion (0-24 hours)58 - 72% of dose

This compound is an essential tool in the clinical development of carboplatin and other platinum-based anticancer agents. Its application as an internal standard in LC-MS/MS assays ensures the high-quality data required for rigorous pharmacokinetic analysis. The detailed protocols and methodologies provided herein offer a framework for researchers to implement this technology in their clinical trial programs, ultimately contributing to the safer and more effective use of carboplatin in cancer therapy.

References

Application Note: Quantitative Bioanalysis of Carboplatin in Plasma using Carboplatin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and reliable protocol for the quantification of the chemotherapeutic agent Carboplatin in plasma samples. The methodology employs a stable isotope-labeled internal standard, Carboplatin-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation technique is based on a straightforward protein precipitation procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Carboplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers. Accurate measurement of its concentration in plasma is crucial for optimizing dosing regimens and minimizing toxicity. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS.[1] The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and accurate quantification.[2][3] This protocol outlines a validated approach for spiking this compound into plasma samples, followed by a simple and efficient protein precipitation extraction method.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. The process begins with the preparation of stock and working solutions of both Carboplatin and its deuterated internal standard, this compound. Plasma samples are then spiked with the internal standard, followed by protein precipitation to remove macromolecules. The resulting supernatant is then processed and analyzed by LC-MS/MS.

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_analyte Carboplatin Stock working_analyte Carboplatin Working Standards stock_analyte->working_analyte stock_is This compound Stock working_is This compound Working IS stock_is->working_is plasma Plasma Sample spike Spike with IS plasma->spike Add IS Working Solution ppt Protein Precipitation (Acetonitrile) spike->ppt Add Acetonitrile centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Figure 1. Experimental workflow for the quantification of Carboplatin in plasma.

Quantitative Data Summary

The following table summarizes typical performance characteristics of bioanalytical methods for Carboplatin in plasma utilizing an internal standard and protein precipitation.

ParameterTypical ValueReference
Linearity Range2 - 2000 ng/mL[4]
Lower Limit of Quantification (LLOQ)2 ng/mL[4]
Intra-day Precision (%RSD)≤ 4.8%[4]
Inter-day Precision (%RSD)≤ 4.8%[4]
Accuracy (%RE)-13.2 to -3.6%[4]
Recovery> 25%[4]
Stability in Plasma at -70°CAt least 46 days[5]
Stability in Plasma at Room Temp.Up to 8 hours before processing

Experimental Protocols

Materials and Reagents
  • Carboplatin reference standard

  • This compound (Internal Standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Preparation of Stock and Working Solutions

1. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound powder.

  • Dissolve the powder in ultrapure water to a final concentration of 1 mg/mL.

  • Store the stock solution in amber vials at 2-8°C. This solution is typically stable for several weeks.

2. This compound Internal Standard Working Solution (e.g., 100 ng/mL):

  • Perform serial dilutions of the 1 mg/mL stock solution using a suitable solvent, such as 50:50 methanol:water.

  • The final concentration of the working solution should be chosen to provide a robust signal in the LC-MS/MS analysis and is typically in the mid-range of the calibration curve.

3. Carboplatin Stock Solution (1 mg/mL):

  • Prepare in the same manner as the this compound stock solution using the Carboplatin reference standard.

4. Carboplatin Working Standards for Calibration Curve:

  • Prepare a series of working standards by serially diluting the Carboplatin stock solution with control plasma to achieve the desired concentration range for the calibration curve (e.g., 2, 5, 10, 50, 100, 500, 1000, 2000 ng/mL).

Protocol for Spiking this compound in Plasma Samples

This protocol is for the preparation of calibration standards, quality control (QC) samples, and the processing of unknown study samples.

  • Sample Aliquoting:

    • Aliquot 100 µL of control plasma (for calibration curve and QCs) or study plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a small, precise volume (e.g., 10 µL) of the this compound working solution to each plasma sample.

    • For blank samples (a sample without analyte or IS) and zero samples (a sample with IS but no analyte), add an equivalent volume of the dilution solvent instead of the IS working solution as appropriate.

    • Vortex each tube for 10-15 seconds to ensure thorough mixing.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, optional) to each tube. This corresponds to a 3:1 ratio of precipitation solvent to plasma volume.[5][6]

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant (approximately 350-380 µL) to a new, clean microcentrifuge tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial or well.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Signaling Pathway and Logical Relationship Diagram

The logical relationship for quantification using an internal standard is based on the ratio of the analyte signal to the internal standard signal. This ratio is used to construct the calibration curve and determine the concentration of the analyte in unknown samples.

quantification_logic Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response IS Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Unknown_Concentration Unknown Concentration Response_Ratio->Unknown_Concentration Analyte_Concentration Analyte Concentration Analyte_Concentration->Calibration_Curve Calibration_Curve->Unknown_Concentration

Figure 2. Logic diagram for internal standard quantification.

This detailed protocol provides a solid foundation for the accurate and precise quantification of Carboplatin in plasma. As with any bioanalytical method, it is essential to perform a full method validation according to the relevant regulatory guidelines.

References

Application Notes and Protocols for Carboplatin-d4 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[1] Its mechanism of action involves binding to DNA to form platinum-DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell death.[1][2] Understanding the metabolic fate and pharmacokinetics of carboplatin is crucial for optimizing its therapeutic efficacy and minimizing toxicity. Stable isotope-labeled compounds, such as Carboplatin-d4, serve as powerful tools in these investigations.

This compound is a deuterated analog of carboplatin, where four hydrogen atoms on the cyclobutane ring have been replaced with deuterium. This isotopic labeling makes it distinguishable from the unlabeled drug by mass spectrometry (MS) without significantly altering its chemical properties. This key feature allows this compound to be used as an internal standard for accurate quantification of carboplatin in biological matrices and as a tracer to study its metabolic pathways and biotransformation.[3]

These application notes provide detailed protocols for the use of this compound in metabolic studies, including pharmacokinetic analysis and its application as a metabolic tracer.

Applications of this compound

  • Internal Standard for Pharmacokinetic Studies: Due to its similar chemical and physical properties to carboplatin, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. It co-elutes with carboplatin and helps to correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of carboplatin concentrations in plasma, tissue, and other biological samples.[4][5][6]

  • Metabolic Tracer: this compound can be administered to in vitro or in vivo models to trace the metabolic fate of the drug. By tracking the appearance of deuterated metabolites, researchers can identify and quantify the products of carboplatin biotransformation. While carboplatin is largely excreted unchanged, understanding its minor metabolic pathways can provide insights into drug resistance and toxicity mechanisms.[7][8]

Quantitative Data

The following tables summarize key pharmacokinetic parameters of carboplatin, which are essential for designing and interpreting metabolic studies.

Table 1: Pharmacokinetic Parameters of Carboplatin in Humans
ParameterValueReference
Distribution Half-life (t½α) 1.1 - 2 hours[7]
Elimination Half-life (t½β) 2.6 - 5.9 hours[7]
Total Body Clearance 4.4 L/h[7]
Volume of Distribution (Vd) 16 L[7]
Renal Excretion (24h) 65 - 71% of dose[7]
Plasma Protein Binding <24% initially, up to 87% after 24h
Table 2: Comparative Pharmacokinetics of Intact Platinum Analogues in Rats
ParameterCisplatinCarboplatinOxaliplatinReference
AUC₀₋₇₂ (hr*mmol/L) 2.6614.910.34[9]
Clearance (L/hr/kg) 0.00640.00110.0490[9]
Volume of Distribution (L/kg) 0.00280.00330.0408[9]

Experimental Protocols

Protocol 1: Quantification of Carboplatin in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a method for the accurate quantification of carboplatin in human plasma for pharmacokinetic studies.

1. Materials and Reagents:

  • Carboplatin analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Human plasma (blank)

  • Microcentrifuge tubes

  • 96-well plates

2. Preparation of Stock and Working Solutions:

  • Carboplatin Stock Solution (1 mg/mL): Accurately weigh and dissolve carboplatin in ultrapure water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Solutions: Prepare serial dilutions of the carboplatin stock solution in ultrapure water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in ultrapure water.

3. Sample Preparation (Protein Precipitation): [4]

  • Pipette 100 µL of human plasma (calibration standards, quality controls, or study samples) into a microcentrifuge tube.

  • Add a fixed amount of the this compound internal standard working solution to each tube.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis: [4][5][6]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar compounds, such as a C18 or a HILIC column. For example, a Luna C18 column (100 x 2.0 mm, 5 µm).[4]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate of 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for carboplatin and this compound. These should be optimized on the specific instrument being used.

5. Data Analysis:

  • Integrate the peak areas for carboplatin and this compound.

  • Calculate the peak area ratio of carboplatin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of carboplatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Tracing of this compound in Cancer Cells

This protocol outlines a general procedure for tracing the metabolism of this compound in a cancer cell line.

1. Cell Culture:

  • Culture the cancer cell line of interest (e.g., A549, OVCAR-3) in appropriate culture medium until they reach 70-80% confluency.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Treat the cells with a defined concentration of this compound for various time points (e.g., 0, 2, 4, 8, 24 hours). Include an untreated control group.

3. Metabolite Extraction: [10][11][12][13]

  • Rapidly aspirate the culture medium.

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

4. Sample Analysis by LC-MS/MS:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify and quantify this compound and its potential deuterated metabolites.

  • Use a full scan or targeted SIM (Selected Ion Monitoring) mode to search for the expected masses of potential metabolites (e.g., hydroxylated or aquated forms of this compound).

5. Data Analysis:

  • Process the mass spectrometry data to identify peaks corresponding to this compound and any deuterated metabolites.

  • Determine the isotopic enrichment in the identified metabolites over time to understand the kinetics of carboplatin biotransformation.

Visualizations

Carboplatin's Mechanism of Action and DNA Damage Response

Carboplatin_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carboplatin_ext Carboplatin Carboplatin_intra Intracellular Carboplatin Carboplatin_ext->Carboplatin_intra Transport Activated_Pt Activated Platinum Complexes Carboplatin_intra->Activated_Pt Hydrolysis DNA DNA Activated_Pt->DNA Alkylation DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DDR DNA Damage Response (DDR) (e.g., p53, ATM/ATR) DNA_Adducts->DDR Triggers Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Caption: Mechanism of action of carboplatin, leading to DNA damage and cell death.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Admin Administer Carboplatin to Subject Blood Collect Blood Samples at Timed Intervals Admin->Blood Plasma Process to Obtain Plasma Blood->Plasma Spike Spike Plasma with This compound (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Extract Extract Supernatant Precipitate->Extract Reconstitute Dry and Reconstitute Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantify Carboplatin vs. This compound LCMS->Quant PK_Model Pharmacokinetic Modeling Quant->PK_Model

Caption: Workflow for quantifying carboplatin in plasma using an internal standard.

Logical Flow for a Stable Isotope Tracing Experiment

Tracing_Workflow cluster_experiment In Vitro Experiment cluster_extraction Metabolite Extraction cluster_data Data Acquisition and Analysis Culture Culture Cancer Cells Treat Treat with this compound Culture->Treat Incubate Incubate for Time Course Treat->Incubate Quench Quench Metabolism (e.g., with Cold Methanol) Incubate->Quench Lyse Cell Lysis and Metabolite Extraction Quench->Lyse Separate Separate Metabolites from Cell Debris Lyse->Separate HRMS High-Resolution Mass Spectrometry Separate->HRMS Identify Identify Deuterated Metabolites HRMS->Identify Pathway Metabolic Pathway Analysis Identify->Pathway

Caption: Logical workflow for a stable isotope tracing study with this compound.

References

Troubleshooting & Optimization

Optimizing LC-MS Methods for Carboplatin-d4: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing and troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Carboplatin-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing an LC-MS method for carboplatin and its deuterated internal standard, this compound?

A1: The main challenge stems from carboplatin's high hydrophilicity and unique chemical structure.[1] This characteristic makes it difficult to achieve sufficient retention on traditional reversed-phase columns, such as C18, even with highly aqueous mobile phases.[2]

Q2: Which type of chromatography is best suited for this compound analysis?

A2: While reversed-phase (RP) chromatography with a C18 column can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective alternative.[1][2] HILIC columns provide better retention for polar compounds like carboplatin, leading to improved peak shape and separation from the solvent front.[2] Ion-exchange chromatography has also been successfully employed.[2][3]

Q3: What are the typical sample preparation methods for analyzing this compound in plasma?

A3: The most common and straightforward method is protein precipitation using acetonitrile.[1] For cleaner extracts and to minimize matrix effects, HybridSPE-Precipitation (HybridSPE-PPT) is also a viable option, which has been shown to offer acceptable recovery and negligible matrix effects.[2][3]

Q4: How stable is carboplatin in plasma samples?

A4: Carboplatin has been found to be stable in human plasma for at least 46 days when stored at approximately -70°C.[1] It is also reported to be stable for up to 8 hours at room temperature before ultrafiltration.[4] However, it has shown limited stability in water, plasma, and urine when stored at -25°C, so samples should ideally be analyzed within a week of collection.

Q5: What ionization mode and MS scan type are typically used for this compound detection?

A5: Positive ion electrospray ionization (ESI+) is the standard ionization mode. Detection is typically performed using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.[1][5]

Troubleshooting Guides

This section addresses specific issues that may arise during your LC-MS experiments with this compound.

Issue 1: Poor or Inconsistent Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Recommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Use a guard column and ensure proper sample cleanup. Flush the column according to the manufacturer's instructions.
Inappropriate Injection Solvent The sample solvent should be as weak as or weaker than the initial mobile phase. For HILIC, this means a high organic content.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Secondary Interactions with Column For HILIC, ensure the mobile phase contains an appropriate buffer (e.g., ammonium formate or acetate) to minimize undesirable ionic interactions with the stationary phase.
Issue 2: Low or No Signal Intensity for this compound
Possible Cause Recommended Solution
Suboptimal MS Source Parameters Optimize source parameters such as capillary voltage, gas flow (nebulizing and drying gas), and temperature. Slower flow rates may require different settings than higher flow rates.
Matrix Effects (Ion Suppression) Improve sample cleanup using methods like HybridSPE-PPT to remove phospholipids and other interfering matrix components.[2] Diluting the sample may also help.
Incorrect MRM Transitions or Collision Energy Verify the precursor and product ions for this compound. Optimize the collision energy for the specific instrument being used to ensure efficient fragmentation.
Analyte Degradation Ensure proper storage of samples and standards. Prepare fresh solutions if degradation is suspected.
Mobile Phase Composition Higher organic content in the mobile phase at the time of elution can enhance ESI efficiency. This is an inherent advantage of HILIC methods.
Issue 3: Poor Retention or Retention Time Shifts
Possible Cause Recommended Solution
Insufficient Column Equilibration (HILIC) HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Ensure at least 10-20 column volumes of the initial mobile phase are passed through the column before injection.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily. Ensure accurate and consistent preparation of mobile phase components, including buffer concentrations and pH.
Column Degradation Column performance can degrade over time. Replace the column if performance does not improve after cleaning and regeneration.
Fluctuating Flow Rate Check the LC pump for leaks and ensure it is properly primed.
Issue 4: High Variability in Internal Standard (this compound) Response
Possible Cause Recommended Solution
Inconsistent Addition of Internal Standard Use a calibrated pipette and a consistent procedure for adding the internal standard to all samples, standards, and quality controls.
Instrumental Issues Random variability across a run may indicate an issue with the autosampler or mass spectrometer.
Matrix Effects Affecting IS Differently While a stable isotope-labeled internal standard should co-elute and experience similar matrix effects as the analyte, severe ion suppression can still cause variability. Improve sample cleanup.
Internal Standard Stability Verify the stability of the internal standard in the stock and working solutions.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation
  • To 100 µL of plasma sample, add the internal standard, this compound.

  • Add 300-500 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in the initial mobile phase (e.g., 90:10 acetonitrile:water with buffer for HILIC).

Protocol 2: HILIC-MS/MS Method Parameters

This protocol provides a starting point for method development.

Liquid Chromatography:

Parameter Setting
Column HILIC Column (e.g., Accucore HILIC, 50mm x 2.1mm, 2.6µm)[5]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 3 minutes
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL
Column Temperature 30 - 40°C

Mass Spectrometry:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Nebulizing Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent

Quantitative Data Summary

The following tables summarize typical parameters and performance data from published methods.

Table 1: Example LC-MS/MS Parameters for Carboplatin Analysis

Parameter Method 1 (Reversed-Phase) [1]Method 2 (HILIC) [5]Method 3 (Ion-Exchange) [3]
Column Luna C18 (100 x 2.0 mm, 5 µm)Accucore HILIC (50 x 2.1 mm, 2.6 µm)Biobasic SCX (50 x 2.1 mm, 5 µm)
Mobile Phase Gradient of water and methanol with formic acidAcetonitrile:Water:Acetic Acid (90:10:0.1, v/v/v)Gradient Elution
Flow Rate 0.3 mL/min0.2 mL/min1.5 mL/min
Internal Standard OxaliplatinThis compoundNot Specified

Table 2: MRM Transitions for Carboplatin

Compound Precursor Ion (m/z) Product Ion (m/z)
Carboplatin371.9294.2[1]
This compoundTypically +4 Da from the unlabeled compoundDependent on fragmentation

Table 3: Example Method Validation Data

Parameter Method 1 [1]Method 2 [5]Method 3 [3]
Calibration Range 50 - 10,000 ng/mL0.025 - 50 µg/mL2.00 - 2000 ng/mL
Intra-day Precision (%RSD) 2.3% - 7.5%1.5% - 4.3%≤ 4.8%
Inter-day Precision (%RSD) 4.2% - 5.4%1.5% - 4.3%≤ 4.8%
Accuracy (%Bias or %RE) -4.2% to 6.0%within ±2.9%-13.2% to -3.6%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation HILIC Separation reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_peaks start Poor Peak Shape? cause1 Column Overload? start->cause1 Yes cause2 Injection Solvent Mismatch? start->cause2 No solution1 Reduce Injection Volume/Concentration cause1->solution1 solution2 Match Solvent to Initial Mobile Phase cause2->solution2 cause3 Column Contamination? cause2->cause3 No solution3 Use Guard Column & Flush System cause3->solution3 cause4 Insufficient Equilibration (HILIC)? cause3->cause4 No solution4 Increase Equilibration Time (10-20 CV) cause4->solution4

Caption: Troubleshooting logic for poor peak shape issues.

References

Technical Support Center: Carboplatin-d4 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Carboplatin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding matrix effects encountered during the bioanalytical quantification of carboplatin using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the LC-MS/MS assay.[2] When analyzing Carboplatin and its internal standard, this compound, matrix effects can lead to erroneous concentration measurements.

Q2: How can I determine if my this compound signal is affected by matrix effects?

A2: A common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the response of this compound in a pre-spiked sample (spiked before extraction) to a post-spiked sample (spiked into the matrix extract from a blank sample). A significant difference in signal intensity between the two indicates the presence of matrix effects. A negligible matrix effect was reported for a method where the area response ratio of the analyte with and without the presence of matrix ions was between 97.72% and 101.35%.[3]

Q3: What are the common sources of matrix effects in plasma or serum samples for this compound analysis?

A3: The primary sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous small molecules that can co-elute with this compound.[4] Sample collection procedures, such as the type of anticoagulant used, can also contribute to variability in the matrix.

Q4: How does a deuterated internal standard like this compound help mitigate matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS analysis. Because it is chemically almost identical to the analyte (Carboplatin), it is expected to co-elute and experience nearly the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, variations introduced during sample preparation and ionization can be compensated for, leading to more accurate quantification.[5]

Q5: Can this compound itself contribute to analytical issues?

A5: Yes, while used to correct for matrix effects, an excessively high concentration of this compound can compete with the native analyte for ionization, potentially causing ion suppression.[5] It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without saturating the detector or causing self-suppression.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating matrix effects when using this compound as an internal standard.

Issue 1: Low or Inconsistent this compound Signal Intensity

  • Possible Cause: Significant ion suppression from the biological matrix.

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment by infusing a constant flow of this compound solution post-column while injecting a blank, extracted matrix sample. A drop in the baseline signal at the retention time of Carboplatin indicates ion suppression.

    • Improve Sample Preparation: The most common cause of severe ion suppression is inadequate sample cleanup.[5]

      • Protein Precipitation (PPT): While simple and fast, PPT may not sufficiently remove phospholipids. If using PPT, ensure optimal precipitation conditions (e.g., solvent-to-plasma ratio, vortexing time, and centrifugation speed).

      • HybridSPE®-Precipitation: This technique combines protein precipitation with phospholipid removal and has been shown to result in negligible matrix effects for carboplatin analysis.[6][7]

      • Solid-Phase Extraction (SPE): A more rigorous cleanup method that can effectively remove interfering matrix components.

    • Optimize Chromatography:

      • Change Column Chemistry: Utilize a column with a different stationary phase (e.g., HILIC) to improve retention and separation of the polar carboplatin molecule from matrix components.[7]

      • Modify Mobile Phase Gradient: Adjust the gradient profile to enhance the resolution between this compound and interfering peaks. A shallower gradient can often improve separation.

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

  • Possible Cause: Differential matrix effects between calibration standards, QCs, and study samples.

  • Troubleshooting Steps:

    • Evaluate Matrix Lot Variability: Prepare QC samples using at least five different lots of the biological matrix to assess the impact of inter-subject variability on the assay.

    • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

    • Dilution Integrity: If samples are being diluted, ensure that the dilution buffer is appropriate and does not introduce additional matrix effects.

Issue 3: Non-linear Calibration Curve

  • Possible Cause: The matrix effect is not consistent across the concentration range of the calibration curve.

  • Troubleshooting Steps:

    • Optimize Internal Standard Concentration: An inappropriate concentration of this compound can lead to non-linearity. The concentration should be optimized to provide a consistent response across the calibration range.

    • Re-evaluate Sample Cleanup: Inconsistent removal of matrix components can affect the linearity. Consider a more robust sample preparation method.

Quantitative Data Summary

The following table summarizes the reported matrix effect and recovery for carboplatin using different sample preparation techniques.

AnalyteSample Preparation MethodMatrixMatrix Effect (%)Recovery (%)Reference
CarboplatinProtein PrecipitationFetal Bovine Serum97.72 - 101.35Not Reported[3]
CarboplatinHybridSPE®-PrecipitationHuman PlasmaNegligible> 25[6][7]

Experimental Protocols

Detailed Methodology for Protein Precipitation

This protocol provides a general procedure for the extraction of carboplatin and this compound from human plasma using protein precipitation.

  • Sample Preparation:

    • Allow frozen plasma samples to thaw at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Spiking:

    • To 100 µL of plasma in a microcentrifuge tube, add the working solution of this compound (internal standard).

    • For calibration standards and quality control samples, add the appropriate concentrations of carboplatin standard solutions.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to the plasma sample.

    • Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL).

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Matrix Effects start Inconsistent or Low This compound Signal confirm_me Confirm Matrix Effect (Post-Column Infusion) start->confirm_me me_present Matrix Effect Confirmed confirm_me->me_present Yes no_me No Significant Matrix Effect confirm_me->no_me No optimize_sp Optimize Sample Preparation me_present->optimize_sp investigate_other Investigate Other Causes (e.g., IS stability) no_me->investigate_other optimize_lc Optimize Chromatography optimize_sp->optimize_lc re_evaluate Re-evaluate Assay Performance optimize_lc->re_evaluate pass Assay Passes re_evaluate->pass Pass fail Assay Fails re_evaluate->fail Fail fail->optimize_sp cluster_workflow Sample Preparation Workflow: Protein Precipitation start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is add_solvent Add Precipitating Solvent (e.g., ACN) add_is->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common pitfalls encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the key purity requirements for a reliable deuterated internal standard?

For dependable results, deuterated internal standards must have both high chemical and isotopic purity.[1] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1][2] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1]

Q3: My deuterated standard appears to be co-eluting slightly earlier than the non-deuterated analyte in my LC-MS analysis. Is this normal?

Yes, this is a relatively common phenomenon known as the "chromatographic isotope effect."[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity. In reversed-phase chromatography, this often results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[1][3] While often minor, this separation can sometimes lead to differential matrix effects.[1]

Troubleshooting Guides

Issue 1: Isotopic Instability (Deuterium Exchange)

You notice a decreasing signal for your deuterated internal standard over time, or the appearance of a peak at the mass of the unlabeled analyte in your internal standard solution.

Potential Cause:

This may be due to isotopic exchange, also known as H/D or back-exchange, where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[4] This is a significant concern as it alters the mass of your internal standard, leading to inaccurate quantification.[4] The loss of deuterium can cause an underestimation of the internal standard concentration, resulting in an overestimation of the analyte concentration.[4]

Troubleshooting Workflow

cluster_mitigation Mitigation Strategies start Suspected Deuterium Exchange: Decreasing IS signal or appearance of unlabeled analyte peak review Review Storage & Handling: - Solvent (protic vs. aprotic) - pH of solutions - Storage temperature start->review stability_study Perform Stability Study: Incubate IS under various conditions (pH, temp, matrix) over time review->stability_study analyze Analyze Samples by LC-MS/MS: Monitor peak areas of deuterated IS and unlabeled analyte stability_study->analyze confirm_exchange Confirm Exchange: Decrease in IS signal with a concurrent increase in unlabeled analyte signal? analyze->confirm_exchange mitigate Implement Mitigation Strategies confirm_exchange->mitigate Yes no_exchange No Evidence of Exchange: Investigate other causes (e.g., instrument instability, matrix effects) confirm_exchange->no_exchange No optimize_storage Optimize Storage Conditions: - Use aprotic solvents (e.g., ACN, DMSO) - Adjust pH to a more stable range - Store at lower temperatures fresh_prep Prepare Working Solutions Fresh: Minimize exposure to exchange- promoting conditions alt_standard Use Alternative Standard: - ¹³C or ¹⁵N labeled standards - Deuterated standard with labels  on non-exchangeable positions

Caption: Troubleshooting workflow for suspected deuterium exchange.

Experimental Protocol: Assessing Deuterium Stability

Objective: To determine the stability of the deuterated internal standard under conditions relevant to the bioanalytical method.

Methodology:

  • Prepare Solutions: Prepare the deuterated internal standard in various solutions to be tested, such as:

    • Mobile phase A and B

    • Reconstitution solvent

    • Blank biological matrix extract at different pH values (e.g., acidic, neutral, basic).

  • Incubation: Incubate these solutions at relevant temperatures (e.g., room temperature, 37°C, autosampler temperature).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.

  • Quenching: Immediately quench any potential reaction by adding a protein precipitation solvent (e.g., ice-cold acetonitrile) and store at -20°C or colder.

  • Analysis: After the final time point, process all samples and analyze them by LC-MS/MS.

  • Data Interpretation: Monitor the peak areas of both the deuterated internal standard and the potential unlabeled analyte that would form upon exchange. A decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.[5]

Issue 2: Crosstalk and Interference

You observe a signal for your analyte in blank samples that are spiked only with the deuterated internal standard.

Potential Causes:
  • Isotopic Contribution (Crosstalk): The analyte's naturally occurring heavy isotopes (e.g., ¹³C) can contribute to the mass spectrometric signal of the deuterated internal standard, especially if the mass difference between the analyte and the IS is small (e.g., 2-3 Da).[3][5]

  • Impurity: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[5]

Troubleshooting Workflow

cluster_mitigation Mitigation Strategies start Analyte Signal in Blank + IS Samples assess_crosstalk Step 1: Assess Crosstalk Analyze calibration standards without IS start->assess_crosstalk crosstalk_present Signal in IS channel increases with analyte concentration? assess_crosstalk->crosstalk_present evaluate_purity Step 2: Evaluate IS Purity Analyze a high concentration of IS only crosstalk_present->evaluate_purity No mitigate Implement Mitigation Strategies crosstalk_present->mitigate Yes impurity_present Signal in analyte channel? evaluate_purity->impurity_present impurity_present->mitigate Yes no_issue No significant signal: Investigate other contamination sources impurity_present->no_issue No higher_mass_is Use IS with higher mass shift (≥ 4-5 Da) higher_purity_is Source higher purity IS correct_data Correct data for impurity contribution

Caption: Troubleshooting workflow for crosstalk and interference.

Experimental Protocols

1. Assess Isotopic Crosstalk:

  • Methodology: Prepare a series of calibration standards of the unlabeled analyte. Do not add the deuterated internal standard. Analyze these samples and monitor the mass transition of the internal standard.

  • Expected Outcome: If there is a signal in the internal standard's mass transition that increases with the analyte concentration, this confirms isotopic crosstalk.[5]

2. Evaluate Purity of the Internal Standard:

  • Methodology: Prepare a solution containing only the deuterated internal standard at a high concentration and analyze it. Monitor the mass transition of the unlabeled analyte.

  • Expected Outcome: A signal in the analyte's mass transition indicates that the internal standard is impure and contains some of the unlabeled analyte.[5]

Quantitative Data Summary: Purity and Crosstalk Acceptance Criteria
ParameterRecommended SpecificationRationale
Isotopic Purity/Enrichment ≥98%To minimize the contribution of unlabeled analyte in the IS.[1][2]
Chemical Purity >99%To prevent interference from other impurities.[1][2]
Crosstalk from Analyte to IS IS response in the highest standard should not be significantly different from the blank.Ensures analyte's natural isotopes do not interfere with IS quantification.
Contribution of IS to Analyte Signal Response from the IS at the analyte's MRM transition should not be more than 5% of the analyte's response at the LLOQ.[2]Minimizes bias, especially at low concentrations.

Issue 3: Differential Matrix Effects

You observe poor accuracy and precision, even with a deuterated internal standard.

Potential Cause:

Even though deuterated standards are designed to compensate for matrix effects, they may not always do so perfectly.[6][7] If there is a slight chromatographic separation between the analyte and the D-IS, they can be exposed to different matrix components as they elute, leading to differential ion suppression or enhancement.[1]

Troubleshooting Workflow

start Poor Accuracy & Precision Despite Using D-IS check_coelution Evaluate Chromatographic Co-elution: Overlay chromatograms of analyte and IS start->check_coelution coeluting Are they perfectly co-eluting? check_coelution->coeluting optimize_chrom Optimize Chromatography: - Adjust gradient - Change mobile phase/column coeluting->optimize_chrom No post_column_infusion Perform Post-Column Infusion Experiment: Identify regions of ion suppression/enhancement coeluting->post_column_infusion Yes optimize_chrom->check_coelution eluting_in_suppression Is the analyte eluting in a region of significant matrix effects? post_column_infusion->eluting_in_suppression improve_cleanup Improve Sample Cleanup: - Use SPE or LLE - Dilute sample eluting_in_suppression->improve_cleanup Yes no_issue No significant suppression observed: Investigate other causes eluting_in_suppression->no_issue No

Caption: Troubleshooting workflow for differential matrix effects.

Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation

Objective: To qualitatively assess the presence of ion suppression or enhancement across the chromatographic run.

Methodology:

  • System Setup: Use a T-connector to introduce a constant flow of a solution containing the analyte and the deuterated internal standard into the LC eluent stream after the analytical column and before the mass spectrometer ion source. The infusion is typically done using a syringe pump.

  • Infusion Solution: Prepare a solution of the analyte and D-IS in a solvent compatible with the mobile phase at a concentration that provides a stable and moderate signal.

  • Injection: Inject a blank matrix sample that has been through the entire sample preparation process.

  • Monitoring: Monitor the signal of the infused analyte and D-IS throughout the chromatographic run.

  • Data Interpretation:

    • A stable baseline indicates no matrix effects.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement.

By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are likely to be a problem.[1]

Quantitative Data Summary: Typical Retention Time Shifts in Reversed-Phase Chromatography
Analyte TypeTypical Retention Time ShiftReference
Small Molecules0.1 - 0.5 minutes[3]
Peptides2 - 3 seconds[3]

This table shows a hypothetical example of the retention time shift that can be observed between an analyte and its deuterated internal standard in reversed-phase chromatography.[8]

References

Technical Support Center: Carboplatin-d4 Signal Suppression in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with carboplatin-d4 in plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a stable isotope-labeled (SIL) internal standard for carboplatin. It is chemically identical to carboplatin but has four deuterium atoms in place of hydrogen atoms, making it heavier. In quantitative bioanalysis, a known amount of this compound is added to every sample, calibrator, and quality control sample. Because it behaves nearly identically to carboplatin throughout sample preparation and analysis, it is used to accurately correct for variations in extraction recovery and matrix effects, including signal suppression.[1][2]

Q2: What is signal suppression and why is it a problem?

Signal suppression, also known as ion suppression, is a phenomenon in mass spectrometry where the signal intensity of the analyte of interest (in this case, carboplatin and this compound) is reduced due to the presence of other co-eluting molecules from the sample matrix.[3][4][5] This can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[1]

Q3: What are the common causes of signal suppression in plasma samples?

The primary causes of signal suppression in plasma are endogenous matrix components that interfere with the ionization process in the mass spectrometer's ion source.[3][6] Common culprits include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression.[7]

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers used in sample preparation can build up in the ion source.[3]

  • Proteins: Although most sample preparation methods aim to remove proteins, residual amounts can still cause suppression.

  • Other Endogenous Molecules: Other small molecules naturally present in plasma can also interfere.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot and resolve issues of this compound signal suppression.

Step 1: Confirming Signal Suppression

Symptom: You observe a low or inconsistent signal for this compound across your analytical batch, particularly in plasma samples compared to neat solutions.

Action: Perform a post-column infusion experiment to pinpoint the retention times where matrix components are causing suppression.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a solution of this compound at a constant flow rate directly into the mass spectrometer, post-column.

  • Injection: Inject a blank plasma sample that has been through the entire sample preparation process.

  • Analysis: Monitor the this compound signal. A drop in the signal at a specific retention time indicates the elution of interfering components from the plasma matrix.[3][8]

Step 2: Evaluating Sample Preparation

Symptom: The post-column infusion experiment confirms that signal suppression is occurring.

Action: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider optimizing or changing your sample preparation technique.

Data Presentation: Comparison of Sample Preparation Techniques for Plasma

Sample Preparation MethodPrincipleAdvantagesDisadvantagesEfficacy in Removing Phospholipids
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile).[9]Simple, fast, and inexpensive.Does not effectively remove phospholipids and other small molecules, often leading to significant matrix effects.[4]Low
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Can provide a cleaner extract than PPT.Can be labor-intensive and may not be suitable for highly polar analytes like carboplatin.Moderate
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.[10][11]Provides a much cleaner extract than PPT and can be automated.[4]More complex and costly than PPT. Method development can be time-consuming.High
HybridSPE®-Precipitation Combines protein precipitation with phospholipid removal in a single device.[12]Effectively removes both proteins and phospholipids, resulting in a very clean extract and reduced matrix effects.[13]More expensive than traditional PPT.Very High

Experimental Protocol: HybridSPE®-Precipitation for Carboplatin in Plasma

This protocol is adapted from a validated method for carboplatin in human plasma.[12]

  • Sample Aliquot: Take 50 µL of human plasma.

  • Precipitation: Add 150 µL of 1% formic acid in acetonitrile containing the this compound internal standard.

  • Vortex: Vortex the sample to ensure thorough mixing and protein precipitation.

  • HybridSPE® Plate: Load the mixture onto a HybridSPE®-Precipitation 96-well plate.

  • Elution: Apply a vacuum to pull the sample through the HybridSPE® media. The phospholipids are retained, while the carboplatin and this compound pass through.

  • Evaporation and Reconstitution: Collect the eluate, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Step 3: Optimizing Chromatographic Conditions

Symptom: Signal suppression persists even after improving the sample preparation method.

Action: Modify your chromatographic method to separate the elution of carboplatin and this compound from the interfering matrix components.

  • Change the Gradient: Adjust the mobile phase gradient to improve the resolution between your analytes and the interfering peaks.

  • Modify the Mobile Phase: Altering the pH or the organic solvent of the mobile phase can change the retention times of both the analytes and the interferences.

  • Use a Different Column: Consider a column with a different stationary phase chemistry. For a polar compound like carboplatin, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation from phospholipids than a traditional C18 column.[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt spe Solid-Phase Extraction (SPE) or HybridSPE® ppt->spe Cleaner Extract evap Evaporate & Reconstitute spe->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms troubleshooting_flowchart start Low or Inconsistent This compound Signal confirm_suppression Perform Post-Column Infusion Experiment start->confirm_suppression suppression_present Is Signal Suppression Observed? confirm_suppression->suppression_present optimize_sample_prep Optimize Sample Preparation (e.g., use SPE or HybridSPE®) suppression_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) suppression_present->optimize_chromatography Yes, still present investigate_instrument Investigate Instrument Performance suppression_present->investigate_instrument No re_evaluate Re-evaluate with Post-Column Infusion optimize_sample_prep->re_evaluate suppression_resolved Signal Suppression Resolved optimize_sample_prep->suppression_resolved Suppression Gone re_evaluate->suppression_present optimize_chromatography->suppression_resolved

References

Technical Support Center: Optimizing Collision Energy for Carboplatin-d4 MRM

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) parameters for Carboplatin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method development and troubleshooting for the quantitative analysis of this compound using tandem mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound, the deuterated internal standard, the protonated precursor ion ([M+H]⁺) is expected at an m/z of approximately 376.0. The fragmentation of Carboplatin typically involves the loss of the cyclobutanedicarboxylate group and ammonia. Therefore, you can expect major product ions to be similar to those of unlabeled Carboplatin. A common transition for unlabeled Carboplatin is m/z 371.9 → 294.2.[1] For this compound, the precursor will be shifted, and you should perform a product ion scan to identify the most abundant and stable fragment ions.

Q2: Why is optimizing collision energy (CE) crucial for this compound analysis?

A2: Optimizing the collision energy is a critical step in MRM method development to ensure the highest sensitivity and specificity for your assay.[2] The collision energy directly influences the efficiency of fragmentation of the precursor ion into product ions in the collision cell.[2] An inadequately optimized CE can lead to poor signal intensity, high background noise, and inaccurate quantification. Each specific precursor-to-product ion transition has a unique optimal CE that maximizes the product ion signal.

Q3: How do I determine the optimal collision energy for my specific instrument?

A3: The optimal collision energy is instrument-dependent and must be determined empirically. The general procedure involves infusing a standard solution of this compound into the mass spectrometer and performing a series of experiments where the collision energy is ramped over a range of voltages for each selected MRM transition. The CE value that produces the highest and most stable product ion signal is considered the optimum for that transition.[3] Many mass spectrometer software platforms, such as Agilent MassHunter Optimizer, have automated procedures for this optimization.[4]

Q4: Can I use the same collision energy for both Carboplatin and this compound?

A4: While the fragmentation patterns are expected to be similar, it is best practice to optimize the collision energy for this compound independently. Although the chemical structure is very similar, the deuteration can subtly influence the fragmentation energetics. For the most accurate and robust method, individual optimization is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for Product Ion Suboptimal collision energy.Perform a collision energy optimization experiment by ramping the CE across a wide range (e.g., 5-50 eV) to find the optimal value for your specific transition and instrument.
Incorrect precursor ion selection.Verify the m/z of the protonated this compound precursor ion in a full scan or SIM mode.
Poor ionization efficiency.Optimize source parameters such as capillary voltage, gas flow, and temperature.
High Background Noise Non-specific fragmentation.Adjust collision energy; a slightly higher or lower CE may reduce non-specific fragmentation. Consider selecting a different, more specific product ion.
Matrix interference.Improve sample preparation to remove interfering matrix components. Optimize chromatographic separation to resolve this compound from co-eluting interferences.
Inconsistent Signal Intensity Fluctuations in collision cell pressure.Ensure the collision gas supply is stable and the pressure is set according to the manufacturer's recommendation.
Unstable electrospray.Check for blockages in the sample line or emitter. Ensure mobile phase composition is consistent and appropriate for stable spray formation.
Jagged or Split Peaks for MRM Transition Very narrow optimal collision energy range.If the optimal CE has a very sharp peak, slight instrument fluctuations can cause signal instability. Consider choosing a slightly broader, albeit marginally less intense, portion of the CE curve for better robustness.
Dwell time is too short.Increase the dwell time for the specific MRM transition to ensure sufficient data points are collected across the chromatographic peak.

Experimental Protocol: Collision Energy Optimization

This protocol outlines the steps for optimizing the collision energy for this compound using a triple quadrupole mass spectrometer.

Objective: To determine the optimal collision energy for each MRM transition of this compound to achieve maximum signal intensity and sensitivity.

Materials:

  • This compound analytical standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Syringe pump

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Infusion Setup:

    • Set up the syringe pump to directly infuse the this compound standard solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 10 µL/min).

    • Optimize the ESI source parameters (capillary voltage, nebulizer gas, drying gas flow, and temperature) to obtain a stable and maximal signal for the this compound precursor ion (m/z ~376.0).

  • Precursor and Product Ion Identification:

    • Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated precursor ion of this compound.

    • Perform a product ion scan by selecting the precursor ion (m/z ~376.0) in Q1 and scanning a range of m/z values in Q3 to identify the most abundant and stable fragment ions. Select at least two product ions for MRM analysis (one for quantification, one for confirmation).

  • Collision Energy Ramping:

    • Set up an MRM experiment with the selected precursor and product ion transitions.

    • For each transition, create a series of experiments where the collision energy is ramped. Start with a broad range (e.g., 5 to 50 eV) with a step size of 2-5 eV.

    • Acquire data for each CE value, ensuring the signal has stabilized before recording the intensity.

  • Data Analysis:

    • Plot the product ion intensity as a function of the collision energy for each MRM transition.

    • The collision energy value that corresponds to the peak of this curve is the optimal collision energy for that specific transition.

  • Method Finalization:

    • Input the determined optimal CE values into your final MRM method for the analysis of this compound.

Quantitative Data Summary

The optimal collision energy is instrument-specific. The following table provides a template with hypothetical, yet plausible, values for this compound MRM transitions. Users must experimentally determine the optimal values for their specific instrumentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV) - Requires Optimization
This compound~376.0~298.015 - 25
This compound~376.0~253.020 - 30

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis & Finalization prep_std Prepare this compound Standard Solution infusion Infuse into MS prep_std->infusion source_opt Optimize ESI Source infusion->source_opt product_scan Identify Precursor & Product Ions source_opt->product_scan ce_ramp Ramp Collision Energy product_scan->ce_ramp plot_data Plot Intensity vs. CE ce_ramp->plot_data determine_opt Determine Optimal CE plot_data->determine_opt final_method Finalize MRM Method determine_opt->final_method

Caption: Workflow for empirical optimization of collision energy.

Troubleshooting_Logic start Low Signal Intensity? ce_check Is Collision Energy Optimized? start->ce_check Yes end Signal Improved start->end No ce_opt Perform CE Optimization ce_check->ce_opt No source_check Are Source Parameters Optimized? ce_check->source_check Yes ce_opt->end source_opt Optimize Source Parameters source_check->source_opt No sample_prep_check Is Sample Preparation Adequate? source_check->sample_prep_check Yes source_opt->end sample_prep_opt Improve Sample Cleanup sample_prep_check->sample_prep_opt No sample_prep_opt->end

Caption: Troubleshooting logic for low MRM signal intensity.

References

preventing deuterium exchange in Carboplatin-d4 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium exchange in Carboplatin-d4 solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your standards and the accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a significant concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] This is a critical issue in quantitative analysis, particularly in mass spectrometry-based assays. The loss of deuterium alters the mass of the internal standard, which can lead to an underestimation of its concentration and a corresponding overestimation of the analyte's concentration.[1][2] In severe cases, complete deuterium loss can generate a "false positive" signal for the unlabeled analyte.[1]

Q2: Are the deuterium labels on this compound susceptible to exchange?

The deuterium atoms in this compound are located on the cyclobutane ring.[3] Carbon-deuterium (C-D) bonds are generally strong and less prone to exchange compared to deuterium atoms attached to heteroatoms like oxygen (-OH) or nitrogen (-NH).[2][4] However, exchange can still be catalyzed under certain conditions, making careful handling imperative.

Q3: What are the primary factors that promote unwanted deuterium exchange?

Several environmental and experimental factors can accelerate the rate of isotopic exchange:

  • Solvent Choice: Protic solvents, which have exchangeable protons (e.g., water, methanol, ethanol), are the primary contributors to deuterium exchange.[1]

  • pH Level: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The rate of exchange is often minimized in a neutral or near-neutral pH range.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2]

  • Exposure to Moisture: Even small amounts of water from atmospheric moisture can serve as a source of protons.[5][6]

Q4: What are the ideal storage conditions for this compound?

To maintain isotopic purity, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed vial in a cool, dark, and dry place, preferably in a desiccator to protect it from moisture.[5]

  • Solutions: Stock solutions should be prepared in a high-purity aprotic solvent (e.g., acetonitrile, DMSO), if solubility allows. These solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize the exchange rate.[2] If an aqueous solution is required, prepare it immediately before use and minimize its exposure to ambient conditions.

Q5: Which solvents should I use to prepare my this compound stock and working solutions?

For long-term storage, aprotic solvents like acetonitrile or DMSO are recommended to prevent exchange.[1] this compound is slightly soluble in water and methanol.[3] If a protic solvent is necessary for your experimental workflow (e.g., for compatibility with the mobile phase), prepare the working solution fresh for each batch of experiments to minimize the time the deuterated standard is exposed to exchange-promoting conditions.[1]

Section 2: Troubleshooting Guide

This guide addresses common issues that may indicate deuterium exchange.

SymptomPossible CauseRecommended Action
Decreasing peak area or signal intensity of this compound over time. Deuterium exchange is occurring in the working solution, leading to a mass shift and a lower concentration of the correct isotopologue.1. Review Storage: Ensure working solutions are stored in an appropriate solvent (aprotic preferred) and at a low temperature (-20°C or below).[2] 2. Prepare Fresh Solutions: Prepare working solutions more frequently to reduce exposure time to exchange-promoting conditions.[1] 3. Assess Autosampler Stability: If samples sit in the autosampler for extended periods, conduct a stability test by re-injecting the same sample over time to see if the signal degrades.[2]
Appearance of a peak at the mass of unlabeled Carboplatin in the internal standard solution. Significant deuterium exchange has occurred, converting the deuterated standard into the unlabeled analyte.1. Confirm by Mass Spectrometry: Acquire a full-scan mass spectrum of the standard solution to confirm the presence of ions corresponding to the loss of one or more deuterium atoms.[1] 2. Change Solvent System: Immediately switch to a high-purity aprotic solvent for solution preparation and storage. 3. Verify Label Position: Confirm from the certificate of analysis that the deuterium labels are in stable positions.[2] For this compound, they are on the carbon ring, which is generally stable.
Poor accuracy and precision in the quantitative assay. Unrecognized and inconsistent isotopic exchange is leading to biased and variable results.1. Conduct a Stability Study: Perform a formal stability study under your specific experimental conditions (solvent, pH, temperature) to quantify the rate of exchange. See Protocol 2 for a detailed methodology.[2] 2. Optimize Handling Procedures: Implement stricter handling protocols, such as using dried glassware and preparing samples under an inert atmosphere (e.g., nitrogen stream) to minimize moisture exposure.[5][6]

Section 3: Experimental Protocols

Protocol 1: Recommended Procedure for Preparing this compound Stock Solutions

This protocol is designed to minimize exposure to atmospheric moisture and protic sources.

Materials:

  • This compound (solid)

  • High-purity, anhydrous aprotic solvent (e.g., Acetonitrile or DMSO)

  • Glassware (vials, volumetric flasks) dried in an oven at >100°C for at least 4 hours and cooled in a desiccator.[5]

  • Inert gas source (dry nitrogen or argon)

  • Calibrated analytical balance

  • Gas-tight syringes

Procedure:

  • Place the dried glassware, this compound vial, and solvent in a desiccator to equilibrate to room temperature.

  • Conduct all subsequent steps in a glove box or under a gentle stream of inert gas.

  • Weigh the required amount of this compound directly into a pre-dried vial.

  • Using a dry, gas-tight syringe, add the calculated volume of anhydrous aprotic solvent to the vial.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Store the resulting stock solution at -20°C or -80°C in a tightly sealed container.

Protocol 2: Stability Study to Assess Deuterium Exchange

This study helps determine the stability of this compound under your specific analytical conditions.

Methodology:

  • Prepare Solutions: Prepare a solution of this compound in the solvent system you intend to test (e.g., your typical sample diluent or mobile phase).

  • Incubate Samples: Aliquot the solution into multiple vials and incubate them under conditions that mimic your experimental workflow (e.g., room temperature, autosampler temperature).

  • Time Points: Analyze the samples at defined time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point serves as the baseline.

  • LC-MS/MS Analysis:

    • Use a mass spectrometer to monitor for any changes.

    • Monitor the mass transition for this compound.

    • Simultaneously, monitor the mass transition for unlabeled Carboplatin.

  • Data Analysis:

    • Plot the peak area of this compound against time. A significant decrease indicates degradation or exchange.

    • Plot the peak area of unlabeled Carboplatin against time. A significant increase indicates that the deuterated standard is converting to the unlabeled form.[4]

    • Acceptable stability is often defined as the response remaining within ±15% of the baseline (0-hour) measurement.

Section 4: Data Presentation

Table 1: Summary of Factors Influencing Deuterium Exchange Rate

FactorCondition Promoting ExchangeCondition Minimizing ExchangeRationale
Solvent Protic (Water, Methanol)Aprotic (Acetonitrile, DMSO)Protic solvents provide an abundant source of hydrogen atoms for exchange.[1]
pH Acidic (<6) or Basic (>8)Neutral (6-8)Both acids and bases can act as catalysts for the H/D exchange reaction.[2]
Temperature Elevated (>25°C)Low (-20°C to -80°C)Higher temperatures provide the activation energy needed to overcome the C-D bond strength and accelerate the reaction rate.[2]
Moisture High Humidity / Wet GlasswareInert Atmosphere / Dried GlasswareWater is a direct source of protons that can exchange with deuterium.[6]

Table 2: Recommended Storage Conditions for Deuterated Compounds

FormTemperatureSolventAtmosphereContainer
Solid 2-8°C or -20°CN/ADry / DesiccatedTightly sealed, opaque vial
Stock Solution -20°C or -80°CAnhydrous AproticInert Gas HeadspaceTightly sealed, opaque vial with septum
Working Solution Per experimental conditionsApplication-specificN/APrepare fresh before use

Section 5: Visual Guides

Troubleshooting_Workflow cluster_0 Symptom Identification cluster_1 Initial Investigation cluster_2 Experimental Verification cluster_3 Corrective Actions Symptom Inconsistent Results: - Decreasing IS Peak Area - Poor Precision/Accuracy - Unlabeled Analyte Peak Appears Review Review Storage & Handling: - Solvent Choice (Protic/Aprotic?) - Storage Temperature & Duration - pH of Solution Symptom->Review Check_Purity Check Initial Purity (Certificate of Analysis) Review->Check_Purity If handling seems correct Stability_Study Conduct Stability Study (See Protocol 2) Review->Stability_Study If handling is suspect MS_Scan Acquire Full MS Scan of Standard Solution Stability_Study->MS_Scan Confirm Exchange Optimize_Storage Optimize Storage: - Switch to Aprotic Solvent - Store at -80°C - Adjust pH to Neutral MS_Scan->Optimize_Storage Exchange Confirmed Fresh_Prep Prepare Solutions Fresh Immediately Before Use Optimize_Storage->Fresh_Prep Inert_Handling Handle Under Inert Atmosphere Fresh_Prep->Inert_Handling

Caption: Troubleshooting workflow for suspected deuterium loss in this compound.

Caption: Decision tree for selecting a solvent for this compound solutions.

Factors_Deuterium_Exchange center_node Deuterium Exchange (H/D Back-Exchange) factor1 Protic Solvents (Water, Methanol) factor1->center_node factor2 Non-Neutral pH (Acidic or Basic) factor2->center_node factor3 Elevated Temperature factor3->center_node factor4 Atmospheric Moisture factor4->center_node factor5 Extended Storage Time in Solution factor5->center_node

Caption: Key environmental factors that promote deuterium exchange.

References

Carboplatin-d4 stability under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific stability studies for Carboplatin-d4 were identified in a comprehensive literature search. The following data and guidance are based on studies of unlabeled Carboplatin. For most applications, particularly when used as an internal standard in mass spectrometry, the stability of this compound is expected to be comparable to that of Carboplatin. However, minor differences in reaction kinetics due to isotopic effects cannot be entirely ruled out. The information provided should be used as a guideline, and stability should be verified under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on information for unlabeled Carboplatin, it is recommended to store this compound as a solid at -20°C, protected from moisture and light. Once in solution, the stability is dependent on the solvent, concentration, temperature, and light exposure.

Q2: How stable is this compound in aqueous solutions?

A2: The stability of Carboplatin in aqueous solutions is influenced by temperature and the presence of nucleophiles. Aqueous solutions of Carboplatin are relatively stable, especially when protected from light and stored at refrigerated temperatures. For instance, a 1 mg/mL solution of Carboplatin in sterile water for injection shows less than 10% loss over 14 days at room temperature.

Q3: What is the effect of pH on the stability of this compound?

A3: The optimal pH for Carboplatin stability is in the range of 4 to 6. The degradation rate of Carboplatin increases in solutions with a pH above 6.5. Acidic conditions can also lead to the decomposition of Carboplatin.

Q4: Can I prepare stock solutions of this compound in 0.9% Sodium Chloride or 5% Dextrose?

A4: Yes, but with important considerations. Carboplatin is significantly less stable in solutions containing chloride ions, such as 0.9% Sodium Chloride, due to the formation of cisplatin. If using 0.9% NaCl, solutions should be used promptly. Stability is much greater in 5% Dextrose, where it is the preferred diluent for longer-term storage of prepared solutions.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent analytical results using this compound internal standard. Degradation of this compound stock or working solutions.Prepare fresh solutions. Verify the stability of the solution in your chosen diluent and storage conditions. Consider preparing smaller, single-use aliquots.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Review your solution preparation and storage. In chloride-containing solutions, expect the formation of cisplatin. In aqueous solutions, hydrolysis products may form over time, especially at higher temperatures or non-optimal pH.
Loss of signal intensity over time. Adsorption to container surfaces or degradation.While sorption is generally low for Carboplatin, consider using polypropylene or glass containers. More likely, this is due to chemical instability. Refer to the stability tables and adjust your protocol accordingly.

Quantitative Stability Data for Carboplatin

The following tables summarize the stability of unlabeled Carboplatin under various conditions. This data can be used as a reference for estimating the stability of this compound.

Table 1: Stability of Carboplatin in 0.9% Sodium Chloride Solution

ConcentrationTemperatureStability PeriodPercent LossReference
0.5 mg/mLRoom Temperature3 days≤ 8.5%[1][2][3]
2.0 mg/mLRoom Temperature5 days≤ 8.5%[1][2][3]
4.0 mg/mLRoom Temperature7 days≤ 8.2%[1][2][3]
0.5 - 4.0 mg/mL4°C (Refrigerated)7 days≤ 6%[1][2][3]

Table 2: Stability of Carboplatin in 5% Dextrose Solution

ConcentrationTemperatureStability PeriodPercent LossReference
0.3 mg/mL20-25°C42 days< 10%[4]
3.0 mg/mL20-25°C63 days< 10%[4]
0.2 mg/mLRoom Temperature24 hoursNo significant loss[5]
0.02 mg/mLRoom Temperature> 3 hoursUnstable[5]
0.70 & 2.15 mg/mLRefrigerated84 daysStable[6]

Table 3: Stability of Carboplatin Under Other Conditions

Concentration & MediumTemperatureStability PeriodNotesReference
Aqueous Solution37°C14 daysStable[7]
Aqueous Solution60°C-Degrades[7]
10 mg/mL in multidose vials25°C14 daysStable after multiple entries

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on methods cited in the literature for determining Carboplatin stability.[1][4]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., Zorbax eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: Isocratic mixture of water and methanol (e.g., 98:2, v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 230 nm.[5]

    • Injection Volume: 50 µL.[5]

  • Sample Preparation:

    • Prepare Carboplatin solutions at the desired concentrations in the selected diluent (e.g., 0.9% NaCl, 5% Dextrose).

    • Store the solutions under the specified temperature and light conditions.

  • Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample solution.

    • Inject the sample into the HPLC system.

    • Record the peak area of the Carboplatin peak.

  • Data Evaluation:

    • Calculate the percentage of the initial Carboplatin concentration remaining at each time point.

    • Stability is typically defined as retaining at least 90% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Solutions (Varying pH, Temp, Solvent) storage Store Under Defined Conditions (e.g., 4°C, 25°C, 37°C) prep->storage sampling Sample at Time Points (t=0, 24h, 48h, etc.) storage->sampling hplc HPLC-UV Analysis sampling->hplc data Calculate % Remaining vs. t=0 hplc->data conclusion Determine Stability Period data->conclusion

Caption: General workflow for a this compound stability study.

degradation_pathway carboplatin Carboplatin intermediate Intermediate Species carboplatin->intermediate + Cl- cisplatin Cisplatin intermediate->cisplatin + Cl-

Caption: Simplified degradation of Carboplatin to Cisplatin in the presence of chloride ions.

References

Validation & Comparative

A Head-to-Head Comparison: Carboplatin-d4 vs. ¹³C-Carboplatin as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the chemotherapeutic agent carboplatin, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between two commonly employed SILs for carboplatin: the deuterated Carboplatin-d4 and the carbon-13 labeled ¹³C-Carboplatin.

While both internal standards aim to mimic the behavior of the analyte during sample preparation and analysis, subtle but significant differences in their physicochemical properties can lead to variances in performance. This guide will delve into these differences, supported by established scientific principles and analogous experimental data, to provide a clear recommendation for achieving the highest quality bioanalytical results.

Executive Summary: The Decisive Advantage of ¹³C-Labeling

The fundamental distinction in performance between deuterated and ¹³C-labeled internal standards stems from the "isotope effect." The considerable mass difference between hydrogen (H) and deuterium (D) can alter the physicochemical properties of the molecule, potentially causing the deuterated standard to behave differently from the unlabeled analyte during chromatographic separation.[1][2] In contrast, the smaller relative mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) results in a negligible isotope effect, ensuring that the ¹³C-labeled internal standard co-elutes perfectly with the native analyte and experiences identical matrix effects.[3][4] Consequently, for applications demanding the highest level of accuracy and precision, ¹³C-Carboplatin emerges as the superior internal standard.

Performance Parameter Comparison

The following table summarizes the key performance characteristics of this compound and ¹³C-Carboplatin, based on established principles of stable isotope labeling and data from analogous compounds.[4][5][6]

Performance ParameterThis compound (Deuterated)¹³C-Carboplatin (Carbon-13 Labeled)Rationale & Implications for Carboplatin Analysis
Chromatographic Co-elution May exhibit a slight retention time shift (typically elutes earlier) compared to unlabeled carboplatin.[1][2]Co-elutes perfectly with unlabeled carboplatin.[3][4]Perfect co-elution is crucial for accurate compensation of matrix effects, which can fluctuate across a chromatographic peak. A shift in retention time for this compound could lead to it experiencing a different matrix environment than the analyte, compromising quantitative accuracy.[2][5]
Matrix Effect Compensation Generally good, but can be variable and incomplete due to potential chromatographic separation.[1][2]Excellent. Experiences the exact same matrix effects as the analyte due to identical chromatographic behavior.[3][4]In complex biological matrices like plasma, where ion suppression or enhancement is common, the superior matrix effect compensation of ¹³C-Carboplatin leads to more reliable and reproducible results.
Isotopic Stability High, but a theoretical risk of back-exchange (D for H) exists under certain analytical conditions, although less likely for the d4-label on the cyclobutane ring.[1]Extremely high. The ¹³C atoms are integral to the carbon skeleton and are not susceptible to exchange.[3]The exceptional stability of the ¹³C-label ensures the integrity of the internal standard throughout sample storage and analysis, preventing any potential for analytical bias due to isotopic exchange.
Fragmentation in MS/MS Fragmentation pattern is generally identical to the native analyte.Fragmentation pattern is identical to the native analyte, with a predictable mass shift.[4]Identical fragmentation behavior simplifies method development and ensures a consistent and predictable response between the analyte and the internal standard.
Accuracy & Precision Can provide acceptable accuracy and precision, but is more susceptible to variability.[2]Leads to higher accuracy and precision in quantification.[3][4]The near-identical physicochemical properties of ¹³C-Carboplatin to the native drug minimize potential sources of analytical error, resulting in more robust and defensible data.
Cost & Availability Generally less expensive and more readily available.[3]Typically more expensive and may have limited commercial availability.[3]While cost is a practical consideration, the investment in a ¹³C-labeled standard may be justified for regulated bioanalysis or studies where the highest data quality is paramount.

Experimental Protocols

The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of carboplatin in human plasma. This protocol can be adapted for use with either this compound or ¹³C-Carboplatin as the internal standard.

Bioanalytical Method for Carboplatin in Human Plasma

1. Sample Preparation (Protein Precipitation) [7]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or ¹³C-Carboplatin at a concentration of 1 µg/mL in water).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions [7][8]

  • HPLC System: Agilent 1200 Series or equivalent

  • Analytical Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 5% Acetonitrile in 0.5% Acetic Acid in Water[8]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: 5 minutes

3. Mass Spectrometry (MS) Conditions [7][8]

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carboplatin: m/z 372.1 → 294.1

    • This compound: m/z 376.1 → 298.1

    • ¹³C-Carboplatin (assuming 2 ¹³C atoms in the cyclobutanedicarboxylate moiety): m/z 374.1 → 296.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, and Heater Gas).

4. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Visualizing the Workflow and Rationale

G Experimental Workflow for Carboplatin Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound or ¹³C-Carboplatin) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

A typical experimental workflow for the bioanalysis of carboplatin in plasma samples.

G Logical Comparison of Internal Standards cluster_d4 This compound (Deuterated) cluster_c13 ¹³C-Carboplatin d4_prop Different Mass of H vs D (Isotope Effect) d4_chrom Potential for Chromatographic Shift d4_prop->d4_chrom d4_risk Theoretical Risk of Back-Exchange d4_prop->d4_risk d4_matrix Incomplete Matrix Effect Compensation d4_chrom->d4_matrix d4_result Good but Potentially Variable Accuracy d4_matrix->d4_result d4_risk->d4_result c13_prop Negligible Mass Difference of ¹²C vs ¹³C c13_chrom Identical Chromatographic Behavior (Co-elution) c13_prop->c13_chrom c13_stable High Isotopic Stability c13_prop->c13_stable c13_matrix Accurate Matrix Effect Compensation c13_chrom->c13_matrix c13_result Superior Accuracy and Precision c13_matrix->c13_result c13_stable->c13_result start Choice of Internal Standard start->d4_prop start->c13_prop

Logical comparison of deuterated versus ¹³C-labeled carboplatin internal standards.

Conclusion and Recommendation

The selection of a stable isotope-labeled internal standard is a critical decision that directly impacts the quality and reliability of quantitative bioanalytical data. While this compound is a viable and often more cost-effective option, it is susceptible to the inherent limitations of deuterated standards, namely the potential for chromatographic shifts and incomplete compensation for matrix effects.[1][2]

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and data integrity in their carboplatin quantification, ¹³C-Carboplatin is unequivocally the superior choice. Its near-identical physicochemical properties to the unlabeled analyte ensure optimal performance by providing perfect co-elution and robust compensation for analytical variability. This leads to more reliable, reproducible, and defensible results, which are paramount in both research and regulated environments. While the initial cost may be higher, the long-term benefits of enhanced data quality and method robustness often justify the investment.

References

A Comparative Analysis of Carboplatin and its Deuterated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potential advantages of deuteration in platinum-based chemotherapy, offering a comparative perspective on carboplatin and its deuterated counterpart. This guide provides a theoretical framework, experimental data on carboplatin, and detailed protocols for researchers in drug development.

The landscape of cancer chemotherapy is one of continuous innovation, with a significant focus on enhancing the therapeutic index of established drugs. Carboplatin, a second-generation platinum-based anticancer agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and head and neck cancers.[1] Its mechanism of action involves the formation of platinum-DNA adducts, which ultimately triggers cell death.[1][2] In the quest to refine its pharmacological profile, the concept of deuteration has emerged as a promising strategy. This guide presents a comparative analysis of carboplatin and its theoretical deuterated analog, exploring the potential impact of the kinetic isotope effect on its pharmacokinetics, efficacy, and toxicity.

The Kinetic Isotope Effect: A Primer

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of chemical reactions in which a carbon-hydrogen bond is cleaved. This phenomenon, known as the deuterium kinetic isotope effect (KIE), stems from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] Consequently, metabolic pathways that involve the enzymatic cleavage of a C-H bond can be slowed down by deuterium substitution.[4] This can lead to a number of potentially advantageous changes in a drug's properties, including:

  • Increased Half-life and Exposure: Slower metabolism can result in a longer drug half-life and greater overall exposure (Area Under the Curve - AUC).[4]

  • Reduced Toxic Metabolites: If a drug's toxicity is associated with its metabolites, slowing down their formation can lead to a better safety profile.[4]

  • Improved Efficacy: Increased exposure to the active parent drug could potentially enhance its therapeutic effect.

While a deuterated version of carboplatin, specifically carboplatin-d4, is commercially available as an internal standard for analytical purposes, to date, no publicly available studies have directly compared the biological properties of carboplatin and its deuterated analog in preclinical or clinical settings. Therefore, this guide will provide a comprehensive overview of carboplatin's known characteristics and then extrapolate the potential impact of deuteration based on the established principles of the kinetic isotope effect.

Data Presentation: A Comparative Overview

The following tables summarize the known pharmacokinetic and pharmacodynamic properties of carboplatin and the theoretical, expected properties of its deuterated analog.

Table 1: Comparative Pharmacokinetic Parameters

ParameterCarboplatinDeuterated Carboplatin (Theoretical)
Metabolism Minimal metabolism; primarily excreted unchanged.[5]Potentially reduced rate of any minor metabolic pathways involving C-H bond cleavage.
Half-life (t½) Biphasic elimination with a terminal half-life of approximately 22 to 40 hours for total platinum.[3]Potentially longer half-life due to a slower rate of metabolism (kinetic isotope effect).
Clearance Primarily renal clearance, correlating with glomerular filtration rate.[6]Potentially lower total body clearance if metabolic clearance is a contributing factor.
Protein Binding Moderate protein binding (approximately 65-88%).[5]Unlikely to be significantly different from carboplatin.
Bioavailability (Oral) Low and variable.[2]Unlikely to be significantly different from carboplatin.

Table 2: Comparative Pharmacodynamic and Toxicity Profile

ParameterCarboplatinDeuterated Carboplatin (Theoretical)
Mechanism of Action Forms platinum-DNA adducts, leading to inhibition of DNA replication and transcription.[1][2]Identical to carboplatin.
Efficacy Dose-dependent cytotoxicity against various cancer cell lines.[2][7]Potentially enhanced efficacy due to increased drug exposure (AUC).
Toxicity Profile Dose-limiting myelosuppression (thrombocytopenia and neutropenia).[8][9] Less nephrotoxicity and neurotoxicity compared to cisplatin.[8][10]Potentially altered toxicity profile. A longer half-life could lead to more sustained myelosuppression. Conversely, if any toxicity is mediated by metabolites, deuteration could reduce it.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the cytotoxic effects of carboplatin and its deuterated analog on cancer cell lines.

Protocol:

  • Cell Culture: Culture human ovarian cancer cell lines (e.g., A2780, SKOV3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of carboplatin and its deuterated analog in culture medium. Replace the existing medium with medium containing the drugs at various concentrations. Include a vehicle control (medium without drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of drug that inhibits cell growth by 50%).

Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of carboplatin and its deuterated analog in vivo.

Protocol:

  • Animal Model: Use healthy male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Administration: Administer a single intravenous (IV) bolus dose of carboplatin or its deuterated analog (e.g., 10 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 3,000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Determine the concentration of carboplatin and its deuterated analog in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Mandatory Visualizations

Signaling Pathway of Carboplatin-Induced Cell Death

G Carboplatin Carboplatin CellMembrane Cell Membrane Intracellular Intracellular Activation Carboplatin->Intracellular Enters Cell DNA Nuclear DNA Intracellular->DNA Binds to Adducts Platinum-DNA Adducts DNA->Adducts Replication DNA Replication Inhibition Adducts->Replication Transcription Transcription Inhibition Adducts->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis G Start Start: Cancer Cell Lines Seeding Cell Seeding in 96-well Plates Start->Seeding Treatment Treatment with Carboplatin and Deuterated Carboplatin Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Analysis Data Analysis (IC50 Determination) MTT->Analysis End End: Comparative Cytotoxicity Profile Analysis->End G Deuteration Deuteration (H -> D substitution) BondStrength Increased C-D Bond Strength Deuteration->BondStrength Metabolism Slower Metabolic Cleavage BondStrength->Metabolism PK_Changes Altered Pharmacokinetics Metabolism->PK_Changes HalfLife Increased Half-life PK_Changes->HalfLife AUC Increased AUC PK_Changes->AUC Toxicity Potentially Altered Toxicity PK_Changes->Toxicity Efficacy Potentially Increased Efficacy AUC->Efficacy

References

A Comparative Guide to the Cross-Validation of Carboplatin-d4 with Alternative Analytical Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the anticancer agent Carboplatin in biological matrices, the selection of a suitable internal standard (IS) is paramount for achieving accurate, precise, and reproducible results. Carboplatin-d4, a deuterated analog of the parent drug, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its chemical and physical similarity to the analyte. However, various analytical strategies may necessitate the use of alternative internal standards. This guide provides a comprehensive comparison of this compound with other analytical standards, supported by experimental data from published literature, to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their bioanalytical needs.

The primary role of an internal standard in quantitative analysis is to compensate for the variability that can be introduced during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical ionization efficiency, thereby correcting for matrix effects and other sources of error.[1][2]

This guide will delve into the cross-validation of this compound against other commonly used internal standards for Carboplatin quantification, presenting detailed experimental protocols and comparative data in a structured format.

Experimental Methodologies

The following sections outline the typical experimental protocols for the quantification of Carboplatin in human plasma using LC-MS/MS with different internal standards. These protocols are synthesized from various validated methods reported in the scientific literature.[3][4]

1. Method Utilizing this compound as an Internal Standard

  • Sample Preparation:

    • Human plasma ultrafiltrate samples are precipitated with acetonitrile containing this compound as the internal standard.[4]

    • The mixture is then further diluted with acetonitrile.[4]

  • Chromatographic Conditions:

    • Column: Accucore HILIC (50mm × 2.1mm i.d., 2.6µm)[4]

    • Mobile Phase: Acetonitrile-water-acetic acid (90:10:0.1, v/v/v)[4]

    • Flow Rate: 0.2 mL/min[4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode[4]

    • Detection Mode: Selected Reaction Monitoring (SRM)[4]

2. Method Utilizing Oxaliplatin as an Internal Standard

  • Sample Preparation:

    • Carboplatin and the internal standard, Oxaliplatin, are extracted from 100 µL of human plasma via protein precipitation using acetonitrile.[3]

    • After vortexing and centrifugation, the supernatant is transferred to a 96-well plate.[3]

    • The supernatant is then dried under nitrogen and reconstituted for LC-MS/MS analysis.[3]

  • Chromatographic Conditions:

    • Column: Luna C18 (100 x 2.0 mm, 5 µm, 100 Å)[3]

    • Mobile Phase: A gradient of formic acid in water (MPA) and methanol (MPB).[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

Comparative Data

The performance of an analytical method is assessed through various validation parameters. The following tables summarize the key quantitative data for the methods described above, allowing for a direct comparison of this compound and Oxaliplatin as internal standards.

Table 1: Method Validation Parameters for Carboplatin Quantification

ParameterMethod with this compound[4]Method with Oxaliplatin[3]
Matrix Human Plasma UltrafiltrateHuman Plasma
Linearity Range 0.025 - 50 µg/mL50 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 0.025 µg/mL50 ng/mL
Intra-day Precision (RSD) 1.5 - 4.3%Not explicitly stated
Inter-day Precision (RSD) 1.5 - 4.3%Not explicitly stated
Accuracy (RE) Within ±2.9%Not explicitly stated

Table 2: Sample Preparation and Chromatographic Details

ParameterMethod with this compound[4]Method with Oxaliplatin[3]
Sample Preparation Technique Protein PrecipitationProtein Precipitation
Chromatography Type Hydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase (C18)
Run Time Not explicitly statedNot explicitly stated

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the two analytical methods, providing a clear visual representation of the steps involved.

cluster_0 Workflow with this compound as Internal Standard plasma_ultrafiltrate Human Plasma Ultrafiltrate add_is_d4 Add this compound (IS) & Acetonitrile plasma_ultrafiltrate->add_is_d4 precipitate_d4 Protein Precipitation add_is_d4->precipitate_d4 dilute Dilute with Acetonitrile precipitate_d4->dilute lcms_d4 HILIC-LC-MS/MS Analysis dilute->lcms_d4

Workflow for Carboplatin analysis using this compound.

cluster_1 Workflow with Oxaliplatin as Internal Standard plasma Human Plasma (100 µL) add_is_oxali Add Oxaliplatin (IS) & Acetonitrile plasma->add_is_oxali precipitate_oxali Protein Precipitation add_is_oxali->precipitate_oxali vortex_centrifuge Vortex & Centrifuge precipitate_oxali->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant dry_reconstitute Dry & Reconstitute supernatant->dry_reconstitute lcms_oxali C18-LC-MS/MS Analysis dry_reconstitute->lcms_oxali

Workflow for Carboplatin analysis using Oxaliplatin.

Discussion and Conclusion

The choice between this compound and an alternative internal standard like Oxaliplatin depends on several factors, including the specific requirements of the assay, matrix effects, and the availability and cost of the standard.

  • This compound: As a stable isotope-labeled internal standard, this compound is expected to provide the most accurate correction for variations in sample preparation and matrix effects due to its identical chemical and physical properties to Carboplatin.[1] The use of a HILIC column is well-suited for the polar nature of Carboplatin.[4] The reported method demonstrates high sensitivity with an LLOQ of 25 ng/mL and excellent precision and accuracy.[4]

  • Oxaliplatin: Oxaliplatin is a structural analog of Carboplatin and can serve as a suitable alternative internal standard.[3] The method utilizing Oxaliplatin employs a more conventional reversed-phase C18 column.[3] While the reported LLOQ of 50 ng/mL is slightly higher than the method using this compound, it is still adequate for many clinical applications.[3] The more extensive sample preparation involving a drying and reconstitution step may introduce more variability compared to the simpler dilution step in the this compound method.[3]

References

Precision in Carboplatin Bioanalysis: A Comparison of Inter-day and Intra-day Performance with Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anticancer agent carboplatin, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Carboplatin-d4, a deuterated analog of carboplatin, is frequently employed for this purpose in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the inter-day and intra-day precision achieved with this compound as an internal standard, supported by experimental data and detailed methodologies.

Understanding Inter-day and Intra-day Precision

In bioanalytical method validation, precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is a critical measure of the random error of a method.

  • Intra-day precision (also known as within-run precision) assesses the precision of the assay over a short period of time, typically within the same day, by the same analyst using the same equipment. It reflects the repeatability of the method.

  • Inter-day precision (also known as between-run precision) evaluates the precision of the assay over a longer period, with analyses conducted on different days. It provides insight into the reproducibility of the method under varied conditions.

Performance Data: this compound as an Internal Standard

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of carboplatin has demonstrated excellent precision. The following table summarizes the performance data from a validated bioanalytical method.

Precision TypeAnalyte ConcentrationCoefficient of Variation (CV%)
Intra-dayLow QC1.5 - 4.3[1]
Medium QC1.5 - 4.3[1]
High QC1.5 - 4.3[1]
Inter-dayLow QC1.5 - 4.3[1]
Medium QC1.5 - 4.3[1]
High QC1.5 - 4.3[1]

QC: Quality Control

Comparative Performance with an Alternative Internal Standard

To provide context for the performance of this compound, the following table presents precision data from a similar LC-MS/MS assay for carboplatin that utilized oxaliplatin as an internal standard.

Precision TypeAnalyte ConcentrationCoefficient of Variation (CV%)
Intra-dayNot Specified2.3 - 7.5[2]
Inter-dayNot Specified4.2 - 5.4[2]

As the data illustrates, the method employing this compound as the internal standard exhibited a tighter range of precision (lower CV%) for both intra-day and inter-day measurements compared to the method using oxaliplatin. This suggests that the use of a stable isotope-labeled internal standard, which has chemical and physical properties nearly identical to the analyte, can lead to more precise and reliable quantification.

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of carboplatin in human plasma ultrafiltrates using this compound as an internal standard.[1]

Sample Preparation
  • Human plasma ultrafiltrates are obtained.

  • Proteins are precipitated by adding acetonitrile containing this compound (internal standard).

  • The sample is further diluted with acetonitrile.

Liquid Chromatography
  • Column: Accucore HILIC (50mm × 2.1mm i.d., 2.6μm)[1]

  • Mobile Phase: Acetonitrile-water-acetic acid (90:10:0.1, v/v/v)[1]

  • Flow Rate: 0.2 mL/min[1]

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI)[1]

  • Detection: Triple quadrupole tandem mass spectrometer[1]

  • Mode: Selected Reaction Monitoring (SRM)[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the inter-day and intra-day precision of this compound in a bioanalytical method.

This compound Precision Assessment Workflow Intra_Prep Prepare QC Samples (Low, Medium, High) Intra_Analysis Analyze Replicates (n=5-6) on the same day Intra_Prep->Intra_Analysis Intra_Calc Calculate Mean, SD, CV% Intra_Analysis->Intra_Calc End Precision Assessment Complete Inter_Prep Prepare QC Samples (Low, Medium, High) Inter_Analysis Analyze Replicates (n=5-6) on different days Inter_Prep->Inter_Analysis Inter_Calc Calculate Mean, SD, CV% Inter_Analysis->Inter_Calc Start Method Validation Start

Caption: Workflow for Inter-day and Intra-day Precision Assessment.

References

The Gold Standard for Carboplatin Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the chemotherapeutic agent carboplatin, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of Carboplatin-d4, a deuterated stable isotope-labeled internal standard, with other commonly used alternatives, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] This is due to its chemical and physical properties being nearly identical to the analyte, carboplatin. This similarity ensures that any variability during sample preparation, such as extraction efficiency and matrix effects, is effectively mirrored and compensated for by the internal standard, leading to highly accurate and precise results.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of this compound and an alternative internal standard, oxaliplatin, based on data from published bioanalytical method validation studies.

Table 1: Performance of this compound as an Internal Standard

Validation ParameterResultReference
Intra-day Precision (R.S.D.) 1.5% to 4.3%[2]
Intra-day Accuracy (R.E.) Within ±2.9%[2]
Inter-day Precision (R.S.D.) 1.5% to 4.3%[2]
Inter-day Accuracy (R.E.) Within ±2.9%[2]
Linearity Range 0.025 - 50 µg/mL[2]

Table 2: Performance of Oxaliplatin as an Internal Standard for Carboplatin Quantification

Validation ParameterResultReference
Intra-day Precision 2.3% to 7.5%
Intra-day Accuracy -4.2% to 6.0%
Inter-day Precision 4.2% to 5.4%
Inter-day Accuracy -1.7% to 2.0%
Linearity Range 50 - 10,000 ng/mL

While direct head-to-head comparative studies are limited, the data presented demonstrates that methods employing this compound as an internal standard can achieve excellent levels of precision and accuracy, with very low relative error. This underscores the value of using a stable isotope-labeled internal standard for robust and reliable bioanalytical results. Other structural analogues have also been used as internal standards in HPLC-UV methods, but these methods may lack the selectivity and specificity of LC-MS/MS.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following are representative experimental protocols for the quantification of carboplatin in human plasma using this compound and oxaliplatin as internal standards.

Protocol 1: Quantification of Carboplatin using this compound Internal Standard

This protocol is based on a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method.[2]

1. Sample Preparation:

  • Human plasma ultrafiltrates are precipitated by adding acetonitrile containing this compound as the internal standard.

  • The samples are then further diluted with acetonitrile before analysis.

2. Liquid Chromatography:

  • Column: Accucore HILIC (50mm × 2.1mm i.d., 2.6µm)[2]

  • Mobile Phase: Acetonitrile-water-acetic acid (90:10:0.1, v/v/v)[2]

  • Flow Rate: 0.2 mL/min[2]

3. Mass Spectrometry:

  • Instrument: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI)[2]

  • Ionization Mode: Positive

  • Detection: Selected Reaction Monitoring (SRM)[2]

Protocol 2: Quantification of Carboplatin using Oxaliplatin Internal Standard

This protocol utilizes a protein precipitation extraction followed by LC-MS/MS analysis.

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (oxaliplatin).

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a 96-well plate, evaporate to dryness under nitrogen, and reconstitute for injection.

2. Liquid Chromatography:

  • Column: C18 HPLC column (e.g., Luna 100 x 2.0 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (water with formic acid) and mobile phase B (methanol with formic acid).

  • Flow Rate: 0.3 mL/min

3. Mass Spectrometry:

  • Instrument: AB Sciex API-4000

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Carboplatin: 371.9 → 294.2

    • Oxaliplatin (IS): 398.0 → 306.3

Visualizing the Bioanalytical Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in the bioanalytical workflow for carboplatin quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (HILIC Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Bioanalytical workflow for carboplatin quantification.

logical_relationship accuracy Accuracy precision Precision selectivity Selectivity sensitivity Sensitivity (LLOQ) robustness Robustness internal_standard Choice of Internal Standard (e.g., this compound) internal_standard->accuracy internal_standard->precision internal_standard->selectivity internal_standard->sensitivity internal_standard->robustness

Impact of internal standard choice on validation parameters.

References

A Comparative Guide to Internal Standards in Carboplatin Bioanalysis: Focus on Linearity and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Carboplatin, a cornerstone of various chemotherapy regimens, in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable, reliable internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure precision and accuracy by compensating for variability during sample preparation and analysis. This guide provides an objective comparison of two commonly employed internal standards for Carboplatin bioanalysis: the stable isotope-labeled Carboplatin-d4 and the structural analog Oxaliplatin , with a focus on linearity and recovery.

Performance Data at a Glance

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The ideal IS should mimic the analyte's behavior throughout the analytical process. Below is a summary of reported performance data for this compound and Oxaliplatin when used as internal standards in Carboplatin quantification.

ParameterThis compoundOxaliplatin (as IS for Carboplatin)Notes
Linearity Range 0.025 - 50 µg/mL (25 - 50,000 ng/mL)50 - 10,000 ng/mLThis compound has been demonstrated to provide a wider linear range in some applications.
Analyte Recovery (Carboplatin) >25% (using HybridSPE-Precipitation)70.5% - 74.1% (using protein precipitation)Recovery of the analyte can be highly dependent on the extraction method.
Internal Standard Recovery Data not explicitly reported in reviewed studies.~50% (in plasma, from separate Oxaliplatin bioanalysis studies)Direct comparative recovery data for both internal standards under identical conditions is limited in publicly available literature.

Experimental Methodologies

The following sections detail the experimental protocols that yielded the performance data presented above. These protocols offer insights into the conditions under which these internal standards have been successfully implemented.

Carboplatin Analysis with this compound Internal Standard

This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis due to its similar physicochemical properties to the analyte.

Sample Preparation (HybridSPE-Precipitation):

  • To 50 µL of human plasma, add the internal standard solution (this compound).

  • Precipitate proteins by adding acetonitrile containing 1% formic acid.

  • Vortex and centrifuge the samples.

  • The resulting supernatant is further processed using a HybridSPE-Precipitation plate to remove phospholipids and other matrix interferences.

  • The final eluate is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC Column: Biobasic SCX column (50 mm × 2.1 mm, 5 μm)

  • Mobile Phase: Gradient elution

  • Flow Rate: 1.5 mL/min

  • Injection Volume: Not specified

  • Mass Spectrometry: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Carboplatin Analysis with Oxaliplatin Internal Standard

This method employs a structural analog as the internal standard. While not identical to the analyte, a well-chosen analog can still provide reliable quantification.

Sample Preparation (Protein Precipitation): [1]

  • To 100 µL of human plasma, add the internal standard solution (Oxaliplatin).[1]

  • Precipitate proteins by adding acetonitrile.[1]

  • Vortex and centrifuge the samples.[1]

  • Transfer the supernatant to a new plate.[1]

  • Evaporate the supernatant to dryness under a stream of nitrogen.[1]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Parameters: [1]

  • LC Column: C18 HPLC column (e.g., Luna 100 x 2.0 mm, 5 µ)[1]

  • Mobile Phase: Gradient with formic acid in water and methanol[1]

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Mass Spectrometry: API-4000 LC-MS/MS system[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM)[1]

Experimental Workflow for Carboplatin Bioanalysis

The following diagram illustrates a typical workflow for the bioanalysis of Carboplatin in plasma samples using an internal standard.

Carboplatin Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard (this compound or Oxaliplatin) Sample->Add_IS Extraction Protein Precipitation or HybridSPE Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evap_Recon Evaporation & Reconstitution Centrifuge->Evap_Recon LC_Inject LC Injection Evap_Recon->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Bioanalytical workflow for Carboplatin quantification.

Discussion and Conclusion

Both this compound and Oxaliplatin have been successfully used as internal standards for the bioanalysis of Carboplatin.

This compound , as a stable isotope-labeled internal standard, is theoretically the superior choice. Its physicochemical properties are nearly identical to Carboplatin, which should lead to more accurate correction for any variability during sample extraction and ionization. The wider linearity range reported for methods using this compound suggests its suitability for studies expecting a broad range of analyte concentrations. However, the availability and cost of stable isotope-labeled standards can be a consideration. The reported recovery of over 25% for Carboplatin with a specific, advanced extraction technique (HybridSPE) indicates that while effective, optimization of the extraction protocol is crucial to maximize recovery.

Oxaliplatin offers a more readily available and potentially cost-effective alternative. The reported analyte (Carboplatin) recovery of 70.5% to 74.1% using a straightforward protein precipitation method is a strong advantage, suggesting a more efficient extraction process under these conditions.[1] However, as a structural analog, its behavior during sample processing and ionization may not perfectly mirror that of Carboplatin, which could introduce a small degree of analytical variability. The estimated recovery of around 50% for Oxaliplatin itself in plasma, based on separate studies, is reasonable for an internal standard.

References

The Analytical Advantage: Why Carboplatin-d4 Sets the Gold Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The choice of an internal standard is a critical determinant of data quality, especially for potent compounds like the chemotherapeutic agent Carboplatin. This guide provides an objective comparison between the deuterated internal standard, Carboplatin-d4, and non-deuterated internal standards, supported by experimental data, to underscore the superior performance of the former in demanding bioanalytical applications.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] Their utility stems from their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute during chromatography and behave similarly during sample extraction and ionization, effectively compensating for variability throughout the analytical workflow.[3][4]

Mitigating the Matrix Effect: The Core Advantage of Deuteration

A primary challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1] Deuterated internal standards, by co-eluting with the analyte, experience the same matrix effects, allowing for accurate correction and yielding more reliable data.[5] Non-deuterated internal standards, such as structural analogs, may have different chromatographic retention times and be affected differently by the matrix, compromising data integrity.[3][6]

Comparative Performance: this compound vs. a Non-Deuterated Analog

One validated LC-MS/MS method for the quantification of Carboplatin in human plasma utilizes Oxaliplatin , a structural analog, as the internal standard.[7] Another validated method employs This compound for the quantification of Carboplatin in human plasma ultrafiltrates.[8] The performance characteristics of these two methods are summarized below.

Performance MetricMethod with Non-Deuterated IS (Oxaliplatin)[7]Method with Deuterated IS (this compound)[8]
Linearity Range 50 - 10,000 ng/mL0.025 - 50 µg/mL (25 - 50,000 ng/mL)
Intra-day Precision (%RSD) Not explicitly stated1.5 - 4.3%
Inter-day Precision (%RSD) Not explicitly stated1.5 - 4.3%
Accuracy (%RE) Not explicitly statedWithin ±2.9%
Lower Limit of Quantification (LLOQ) 50 ng/mL0.025 µg/mL (25 ng/mL)

It is important to note that these methods were developed in different laboratories and for slightly different matrices, which can influence performance. However, the method utilizing this compound demonstrates excellent precision and accuracy over a wide dynamic range. The use of a deuterated internal standard is a key factor in achieving such robust and reliable results.[1][2]

The Superiority of Deuterated Standards: Broader Evidence

Studies on other pharmaceutical compounds consistently demonstrate the advantages of deuterated internal standards over non-deuterated alternatives. For instance, in the quantification of the immunosuppressant sirolimus, a deuterated internal standard resulted in significantly lower inter-patient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog (CV of 7.6%-9.7%).[3] Similarly, for the depsipeptide kahalalide F, the use of a deuterated internal standard led to a statistically significant improvement in both accuracy and precision compared to a structural analog.[9]

Experimental Protocols

Method Using this compound Internal Standard

This method was developed for the quantification of intact Carboplatin in human plasma ultrafiltrates.[8]

  • Sample Preparation: Human plasma ultrafiltrates were precipitated with acetonitrile containing this compound. The resulting supernatant was further diluted with acetonitrile.[8]

  • Chromatography: Chromatographic separation was performed on an Accucore HILIC column (50mm × 2.1mm i.d., 2.6µm) with a mobile phase of acetonitrile-water-acetic acid (90:10:0.1, v/v/v) at a flow rate of 0.2 mL/min.[8]

  • Detection: Detection was carried out using an electrospray ionization triple quadrupole tandem mass spectrometer operating in the selected reaction monitoring (SRM) scan mode.[8]

Method Using a Non-Deuterated Internal Standard (Oxaliplatin)

This method was developed for the direct quantitation of Carboplatin in human plasma.[7]

  • Sample Preparation: Carboplatin and the internal standard, Oxaliplatin, were extracted from 100 µL of plasma by protein precipitation using acetonitrile. After vortexing and centrifugation, the supernatant was transferred, dried under nitrogen, and reconstituted for analysis.[7]

  • Chromatography: LC separation was performed on a C18 HPLC column (Luna 100 x 2.0 mm, 5 µ, 100 Å) using a gradient elution with formic acid in water and methanol.[7]

  • Detection: Analytes were detected by multiple reaction monitoring (MRM) in positive ion electrospray mode on an AB Sciex API-4000 LC-MS/MS system.[7]

Carboplatin's Mechanism of Action: A Signaling Pathway Overview

Carboplatin exerts its cytotoxic effects by binding to DNA, forming adducts that inhibit DNA replication and transcription, ultimately leading to cell death.[1][9] This process activates complex DNA damage response (DDR) pathways within the cell.

Carboplatin_Pathway cluster_cell Cancer Cell Carboplatin_in Carboplatin Activated_Carboplatin Activated Carboplatin Carboplatin_in->Activated_Carboplatin Hydrolysis DNA_Adducts DNA Adducts Activated_Carboplatin->DNA_Adducts Binds to DNA DDR_Activation DNA Damage Response (DDR) Activation DNA_Adducts->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR_Activation->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Carboplatin's mechanism of action leading to apoptosis.

Conclusion

For researchers, scientists, and drug development professionals, the choice of internal standard is a cornerstone of robust and reliable bioanalytical method development. While non-deuterated internal standards can be utilized, the evidence strongly supports the superiority of deuterated standards like this compound. Their ability to closely mimic the analyte and effectively compensate for matrix effects and other sources of variability leads to enhanced accuracy, precision, and overall data integrity, which are critical for confident decision-making in research and development.

References

A Researcher's Guide to Assessing the Isotopic Purity of Commercial Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing deuterated compounds such as Carboplatin-d4 in sensitive applications like pharmacokinetic studies or as internal standards in mass spectrometry-based assays, the isotopic purity of the material is a critical quality attribute. Variations in the degree and location of deuterium incorporation can significantly impact experimental outcomes. This guide provides a framework for researchers to independently assess the isotopic purity of commercially available this compound, enabling informed selection of reagents and ensuring the reliability and reproducibility of experimental data.

While direct comparative data for commercial this compound is not publicly available, this guide outlines the primary analytical methodologies—High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—that can be employed for this purpose. By following the detailed experimental protocols provided, researchers can generate their own comparative data.

Understanding Isotopic Purity

Isotopic purity refers to the extent to which the hydrogen atoms at specified positions in a molecule have been replaced by deuterium. It is typically expressed as "atom percent D," which is the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the labeled sites. Commercial suppliers of deuterated compounds generally provide a certificate of analysis specifying the isotopic purity, which is often greater than 98 atom % D. However, independent verification is recommended for critical applications.

Recommended Analytical Techniques

The two most powerful and commonly employed techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry and Quantitative NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) is an excellent method for determining the isotopic distribution of a molecule.[1] By precisely measuring the mass-to-charge ratio, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). The relative intensities of these isotopologue peaks in the mass spectrum allow for the calculation of the isotopic enrichment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy , particularly ¹H NMR, provides a direct measure of the amount of residual, non-deuterated compound. By comparing the integral of a proton signal from the analyte to that of a known internal standard, the isotopic purity can be accurately determined. For highly deuterated compounds, ²H (Deuterium) NMR can also be a valuable tool.

Experimental Protocols

The following are detailed protocols for assessing the isotopic purity of this compound using HRMS and qNMR.

High-Resolution Mass Spectrometry (HRMS) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL.

  • Further dilute this stock solution with the initial solvent to a final concentration suitable for your mass spectrometer, typically in the range of 1-10 µg/mL.

  • If using an LC-MS system, the final solution should be prepared in the mobile phase to be used for the analysis to ensure compatibility.

2. Instrumentation and Parameters:

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) capable of achieving a resolution of at least 60,000 is recommended to resolve the isotopic peaks.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for Carboplatin.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system. A direct infusion is often sufficient for purity analysis if the sample is known to be chemically pure.

  • Mass Analyzer Settings:

    • Scan Range: Set the scan range to include the expected m/z of the protonated this compound molecule and its isotopologues (approximately m/z 370-380).

    • Resolution: Set to the highest practical value to ensure baseline separation of the isotopic peaks.

    • Data Acquisition: Acquire data in full scan mode to capture the entire isotopic cluster.

3. Data Analysis:

  • Identify the isotopic cluster corresponding to the [M+H]⁺ ion of this compound.

  • Measure the intensity of the peaks for each isotopologue (d0, d1, d2, d3, and d4).

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (Atom % D) = [ (Σ (n * Iₙ)) / (4 * Σ Iₙ) ] * 100

    Where:

    • n = number of deuterium atoms for a given isotopologue peak

    • Iₙ = Intensity of the isotopologue peak with n deuterium atoms

Quantitative ¹H NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., D₂O) to dissolve both the sample and the internal standard. Ensure complete dissolution.

2. Instrumentation and Parameters:

  • Instrument: A high-frequency NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Program: Use a standard single-pulse experiment.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals of this compound.

    • Spectral Width: Ensure the spectral width encompasses all signals of interest.

3. Data Analysis:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signal of the internal standard and a residual proton signal of this compound.

  • Calculate the amount of the non-deuterated species and subsequently the isotopic purity.

Data Presentation for Comparison

When comparing different commercial sources of this compound, it is crucial to present the quantitative data in a clear and structured format.

Table 1: Illustrative Isotopic Purity Data from HRMS Analysis

SupplierLot Numberd0 (%)d1 (%)d2 (%)d3 (%)d4 (%)Calculated Atom % D
Supplier ALot A1230.10.51.510.087.999.1
Supplier BLot B4560.050.31.08.590.1599.4
Supplier CLot C7890.20.82.012.085.098.8

Table 2: Illustrative Isotopic Purity Data from q¹H NMR Analysis

SupplierLot NumberMolarity of Internal StandardIntegral of Internal StandardIntegral of Residual ¹H SignalCalculated Molarity of d3-CarboplatinIsotopic Purity (Atom % D)
Supplier ALot A1230.0100 M1.000.0360.00036 M99.1
Supplier BLot B4560.0100 M1.000.0240.00024 M99.4
Supplier CLot C7890.0100 M1.000.0480.00048 M98.8

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for assessing the isotopic purity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Analysis cluster_comparison Comparison and Reporting start Obtain Commercial this compound Samples weigh Accurately Weigh Sample and Internal Standard (for qNMR) start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Final Concentration (for HRMS) dissolve->dilute HRMS Path qnmr Quantitative 1H NMR (qNMR) dissolve->qnmr hrms High-Resolution Mass Spectrometry (HRMS) dilute->hrms hrms_data Analyze Isotopologue Distribution hrms->hrms_data qnmr_data Integrate Signals and Compare to Standard qnmr->qnmr_data calculate_purity Calculate Isotopic Purity (Atom % D) hrms_data->calculate_purity qnmr_data->calculate_purity tabulate Tabulate Results for Different Suppliers calculate_purity->tabulate report Generate Comparison Guide tabulate->report

Caption: Experimental workflow for assessing the isotopic purity of commercial this compound.

By implementing these standardized analytical procedures, researchers can confidently evaluate and compare the isotopic purity of this compound from various commercial sources, thereby enhancing the quality and reliability of their scientific investigations.

References

Safety Operating Guide

Proper Disposal of Carboplatin-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Carboplatin-d4, a deuterated analog of the potent antineoplastic agent Carboplatin, requires stringent disposal procedures due to its cytotoxic nature. As with its non-deuterated counterpart, this compound waste is classified as hazardous and must be managed in accordance with local, state, and federal regulations to ensure the safety of laboratory personnel and prevent environmental contamination. The primary method of disposal is high-temperature incineration, facilitated by a licensed hazardous waste management service.[1][2][3][4]

This guide provides a comprehensive, step-by-step operational plan for the proper segregation and disposal of this compound waste in a laboratory setting.

Immediate Safety Precautions

Before handling this compound or its waste, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves (chemotherapy-rated), a solid-front, long-sleeved gown, eye protection (safety glasses or goggles), and, if there is a risk of aerosolization, respiratory protection.[5][6][7]

  • Designated Work Area: All handling of this compound, including preparation and waste segregation, should be performed in a designated containment area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[5][6][8]

  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in any area where this compound is handled.[6][9]

Step-by-Step Disposal Procedures

The cornerstone of proper this compound disposal is the segregation of waste into two main categories: "trace" and "bulk" hazardous waste. This distinction is crucial as it dictates the type of container and specific disposal pathway.

Step 1: Waste Classification - Trace vs. Bulk

The classification of this compound waste is primarily determined by the amount of residual drug. The U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) provides the "RCRA empty" criterion to differentiate between trace and bulk waste.

Waste ClassificationDescriptionExamples
Trace Waste Containers that are "RCRA empty," meaning they hold less than 3% by weight of the original product.[1][10][11] This also includes materials contaminated with minute amounts of the drug.Empty drug vials, syringes, and IV bags; used gloves, gowns, and bench pads with minor contamination.[1][8][10]
Bulk Waste Containers that do not meet the "RCRA empty" criteria (i.e., contain more than 3% of the original product).[10][11][12] This also includes materials saturated with the drug.Partially used vials or syringes; expired or unused this compound; materials used to clean up a spill.[1][12]
Step 2: Waste Segregation and Containment

Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Use designated, color-coded containers for each waste stream.

A. Trace this compound Waste:

  • Sharps:

    • Place all needles, syringes, and other sharp objects contaminated with trace amounts of this compound into a designated, puncture-resistant sharps container.

    • This container must be clearly labeled as "Chemotherapy Waste" or "Trace Chemotherapy Sharps" and is typically yellow .[1][13]

  • Non-Sharps Solids:

    • Dispose of items such as gloves, gowns, bench pads, and empty vials in a designated yellow chemotherapy waste bag or container.[1][5][13]

    • These containers must be leak-proof and have a secure lid.

  • Empty Containers:

    • An "empty" container, having held a U-listed substance like Carboplatin, is one from which all contents have been removed by normal means (e.g., pouring, aspirating) and no more than 3% of the original weight remains.[11][14] These can be placed in the yellow trace waste container.

B. Bulk this compound Waste:

  • Liquids and Solids:

    • Collect all bulk this compound waste, including unused or expired product and materials from a spill cleanup, in a designated black hazardous waste container.[1][11][12]

    • This container must be robust, leak-proof, and clearly labeled as "Hazardous Waste," "Chemotherapy Waste," and list the chemical contents (this compound).

  • P-Listed Waste Consideration:

    • While Carboplatin is typically U-listed, it is crucial to note that some chemotherapy drugs are P-listed (acutely hazardous). For P-listed wastes, containers are not considered "empty" until they have been triple-rinsed.[11][14] Always verify the specific classification of any antineoplastic agent.

Step 3: Storage and Collection
  • Storage: Store all chemotherapy waste containers in a secure, designated area with limited access. This area should be clearly marked with warning signs.

  • Collection: Do not dispose of any this compound waste in regular trash, biohazard bags (unless also a biohazard and managed as chemo waste), or down the drain.[13][15] Arrange for a licensed hazardous waste disposal company to collect the waste for high-temperature incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G This compound Waste Disposal Workflow Start Waste Generated (this compound) IsSharp Is the waste a sharp object? Start->IsSharp IsRCRAEmpty Is the container 'RCRA Empty'? (<3% residue) IsSharp->IsRCRAEmpty No YellowSharps Place in YELLOW Chemo Sharps Container IsSharp->YellowSharps Yes IsContaminatedPPE Is it contaminated PPE, pads, etc.? IsRCRAEmpty->IsContaminatedPPE No YellowContainer Place in YELLOW Trace Chemo Container IsRCRAEmpty->YellowContainer Yes (Trace) IsBulk Is it bulk liquid/solid, unused product, or spill debris? IsContaminatedPPE->IsBulk No IsContaminatedPPE->YellowContainer Yes (Trace Contamination) IsBulk->YellowContainer No (Trace Residue) BlackContainer Place in BLACK Bulk Hazardous Waste Container IsBulk->BlackContainer Yes (Bulk) Incineration Dispose via licensed hazardous waste incineration service YellowSharps->Incineration YellowContainer->Incineration BlackContainer->Incineration

Caption: Decision tree for this compound waste segregation and disposal.

Chemical Inactivation Protocols

While research into the chemical degradation of platinum-based anticancer drugs exists, there are no widely adopted or validated protocols for the routine chemical inactivation of this compound waste in a standard laboratory setting. The established and regulated best practice is the segregation and subsequent disposal via high-temperature incineration by a certified waste management provider.[2] Attempting to chemically neutralize this compound waste without a validated protocol can be hazardous and may not render the waste non-mutagenic.

By adhering to these systematic procedures, laboratories can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment.

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Carboplatin-d4 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical to minimize exposure risk and ensure regulatory compliance.

Carboplatin is a cytotoxic agent that can cause skin and eye irritation, and may lead to allergic reactions upon skin contact or inhalation.[1][2] It is also suspected of causing genetic defects and cancer.[3] Therefore, stringent safety protocols are necessary.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various stages of handling.

TaskRequired Personal Protective Equipment
Receiving and Storage - One pair of ASTM D6978-rated chemotherapy gloves[4]
Preparation and Handling - Double-gloving with ASTM D6978-rated chemotherapy gloves[4][5] - Disposable, polyethylene-coated polypropylene gown[4][6] - Safety glasses with side shields or goggles[7] - Full-face shield if there is a risk of splashing[4] - NIOSH-approved N95 respirator[4][6]
Administration - Double-gloving with ASTM D6978-rated chemotherapy gloves[4] - Disposable, polyethylene-coated polypropylene gown[4] - Safety glasses with side shields or goggles[7]
Spill Cleanup - Double-gloving with ASTM D6978-rated chemotherapy gloves[4] - Disposable, polyethylene-coated polypropylene gown[4] - Goggles and a full-face shield[5] - For large spills, a NIOSH-certified N95 respirator or a powered air-purifying respirator (PAPR) is necessary[5]
Waste Disposal - Double-gloving with ASTM D6978-rated chemotherapy gloves[4] - Disposable, polyethylene-coated polypropylene gown[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Spill Cleanup cluster_disposal Waste Disposal prep_area Designate a specific, low-traffic area for handling don_ppe Don all required PPE as per the table above prep_area->don_ppe prep_surface Cover work surface with a disposable, absorbent pad don_ppe->prep_surface reconstitute Reconstitute this compound in a biological safety cabinet (BSC) or ventilated enclosure prep_surface->reconstitute Proceed to Handling label_container Clearly label all containers with the contents and hazard warnings reconstitute->label_container transport Use a sealed, secondary container for transport within the lab label_container->transport decontaminate_surfaces Decontaminate all work surfaces with an appropriate cleaning agent after each use transport->decontaminate_surfaces Proceed to Decontamination spill_kit Ensure a cytotoxic spill kit is readily available[8] decontaminate_surfaces->spill_kit manage_spill Follow established spill cleanup procedures immediately spill_kit->manage_spill segregate_waste Segregate all contaminated waste (gloves, gowns, vials, etc.) into designated, labeled containers manage_spill->segregate_waste Proceed to Disposal sharps Dispose of all sharps in a yellow chemotherapy sharps container[9][10] segregate_waste->sharps dispose Dispose of waste according to institutional and regulatory guidelines for cytotoxic agents sharps->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.